m-PEG1000-CH2COOH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLLODNOQBVIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67665-18-3 | |
| Record name | Polyethylene glycol carboxymethyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67665-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90166841 | |
| Record name | (2-Methoxyethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-56-9 | |
| Record name | (2-Methoxyethoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxyethoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16024-56-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methoxyethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxyethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the structure of m-PEG1000-CH2COOH
An In-depth Technical Guide to the Structure of m-PEG1000-CH2COOH
Introduction
Methoxy-polyethylene glycol-carboxymethyl acid with an average molecular weight of 1000 g/mol , abbreviated as this compound, is a heterobifunctional polymer derivative. It belongs to the class of polyethylene (B3416737) glycol (PEG) compounds that are widely utilized in biomedical and pharmaceutical research. This guide provides a detailed elucidation of its molecular structure for researchers, scientists, and drug development professionals.
Molecular Components
The structure of this compound is composed of three primary components: a terminal methoxy (B1213986) group, a polyethylene glycol 1000 backbone, and a terminal carboxymethyl group.
Methoxy Group (m-)
The "m" in this compound signifies a methoxy group (-OCH₃) that caps (B75204) one end of the polyethylene glycol chain. This modification replaces one of the terminal hydroxyl groups of a standard PEG molecule. The methoxy capping renders this terminus chemically inert, enhancing the stability of the molecule by preventing unwanted reactions and dimerization.[][2]
Polyethylene Glycol 1000 (PEG1000) Backbone
The core of the molecule is a polyethylene glycol chain with an average molecular weight of approximately 1000 g/mol .[2] PEG is a polymer of repeating ethylene (B1197577) oxide units, and its general formula is H(OCH₂CH₂)nOH.[3][4][5][6] For PEG1000, the average number of repeating oxyethylene units (n) is approximately 22.[3] This polymer backbone is known for its hydrophilicity, biocompatibility, and low immunogenicity.[]
Carboxymethyl Group (-CH₂COOH)
The other terminus of the PEG chain is functionalized with a carboxymethyl group, which is a type of carboxylic acid. This functional group provides a reactive site for conjugation with other molecules, such as proteins, peptides, or small molecule drugs, that contain primary amine or hydroxyl groups.[7][8] This reaction typically forms a stable amide or a less stable ester linkage, respectively.[8]
Overall Molecular Structure
The complete structure of this compound can be represented as a linear polymer chain. At one end, there is an unreactive methoxy group, and at the other end, there is a reactive carboxylic acid group, separated by the PEG1000 polymer backbone. The general chemical structure is CH₃O-(CH₂CH₂O)n-CH₂COOH, where 'n' is approximately 22.
Physicochemical Data Summary
| Property | Value | Reference |
| Average Molecular Weight | ~1000 g/mol | [2][3] |
| General Formula | CH₃O(C₂H₄O)nCH₂COOH | [8] |
| Average Number of Repeating Oxyethylene Units (n) | ~22 | [3] |
| Appearance | White/off-white solid, semi-solid, or liquid (depending on molecular weight) | [8] |
| Solubility | Soluble in water and many organic solvents | [3][8] |
| Reactive Group | Carboxylic Acid (-COOH) | [8] |
Experimental Protocols
General Protocol for Amine Conjugation (Amide Bond Formation)
This protocol outlines a general procedure for conjugating this compound to a primary amine-containing molecule using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Dissolve this compound and NHS in the reaction buffer.
-
Add EDC to the solution to activate the carboxylic acid group of the PEG. Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Add the amine-containing molecule to the activated PEG solution.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the resulting PEG-conjugate using an appropriate purification system to remove unreacted reagents.
Visualizations
Structural Diagram of this compound
Amine Conjugation Workflow
References
- 2. PEG-1000 (Polyethylene Glycol 1000) | Cas 25322-68-3 – 4MedChem BV [4medchem.com]
- 3. PEG 1000 - Ataman Kimya [atamanchemicals.com]
- 4. kimyagaran.com [kimyagaran.com]
- 5. scbt.com [scbt.com]
- 6. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 7. polysciences.com [polysciences.com]
- 8. nanocs.net [nanocs.net]
An In-Depth Technical Guide to the Synthesis and Purification of Methoxy-PEG1000-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)1000-carboxylic acid (mPEG1000-COOH). This heterobifunctional PEG derivative is a critical component in bioconjugation, drug delivery, and surface functionalization, serving as a linker to covalently attach the hydrophilic PEG polymer to various substrates.[1][2] This guide details established synthesis protocols, purification methodologies, and presents the information in a structured format for practical application in a laboratory setting.
Synthesis of Methoxy-PEG1000-Carboxylic Acid
The conversion of the terminal hydroxyl group of methoxy-poly(ethylene glycol) (mPEG-OH) to a carboxylic acid is typically achieved through oxidation. Several methods exist, with varying degrees of efficiency, safety, and scalability.[3][4] This guide focuses on two prominent methods: TEMPO-mediated oxidation and Jones oxidation.
TEMPO-Mediated Oxidation
2,2,6,6-Tetrachloro-1-piperidinyloxy (TEMPO) is a stable radical that, in the presence of a co-oxidant, selectively oxidizes primary alcohols to aldehydes or carboxylic acids under mild conditions.[5][6][7] This method is advantageous due to its high selectivity, which minimizes the risk of ether bond cleavage within the PEG chain.[5]
Experimental Protocol: TEMPO-Mediated Oxidation
This protocol is adapted from established procedures for various mPEG molecular weights.[3][5]
-
Dissolution: Dissolve 10 g of mPEG1000-OH (10 mmol) in 100 mL of deionized water in a beaker equipped with a magnetic stirrer.
-
Catalyst Addition: To the solution, add 0.0156 g of TEMPO (0.1 mmol) and 0.119 g of potassium bromide (1 mmol). Stir the mixture at room temperature until all components are dissolved.
-
Cooling: Place the beaker in an ice-water bath to cool the solution to approximately 0-5 °C.
-
Oxidant Addition: Slowly add a pre-cooled aqueous solution of sodium hypochlorite (B82951) (NaOCl) (e.g., 8% solution, approximately 40 mL, adjusted to pH 10 with 4N HCl) to the reaction mixture while vigorously stirring.
-
pH Monitoring and Adjustment: During the addition of NaOCl and throughout the reaction, monitor the pH of the solution. Maintain the pH between 9 and 11 by the dropwise addition of 0.5N sodium hydroxide (B78521) (NaOH) solution. The reaction is complete when the pH stabilizes and no longer decreases.[3]
-
Quenching: After the reaction is complete (typically 2-4 hours), quench any excess oxidant by adding a small amount of ethanol (B145695) (e.g., 5 mL) and continue stirring for 30 minutes at room temperature.[3]
Jones Oxidation
The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone (B3395972), is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids.[8][9][10] While effective, this method involves the use of carcinogenic Cr(VI) compounds and requires careful handling and waste disposal.[9]
Experimental Protocol: Jones Oxidation
This protocol is based on general procedures for the Jones oxidation of alcohols.[4][8][11]
-
Dissolution: Dissolve 10 g of mPEG1000-OH (10 mmol) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath.
-
Reagent Preparation (Jones Reagent): In a separate beaker, carefully dissolve 2.67 g of chromium trioxide (CrO3) in 2.3 mL of concentrated sulfuric acid. Slowly add this mixture to 7 mL of deionized water while cooling in an ice-water bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise to the mPEG solution. The reaction is exothermic, and the temperature should be maintained below 20 °C. The color of the reaction mixture will change from orange/red to green, indicating the reduction of Cr(VI) to Cr(III).[8]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.[4]
-
Quenching: Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol (B130326) until the orange color disappears and a green precipitate of chromium salts is formed.
Purification of Methoxy-PEG1000-Carboxylic Acid
Purification is a critical step to remove unreacted mPEG-OH, reagents, and byproducts. A combination of extraction and precipitation is commonly employed.
Experimental Protocol: Purification
-
Acidification: After the synthesis reaction (either TEMPO-mediated or Jones oxidation), acidify the aqueous solution to a pH of approximately 3 using 4N hydrochloric acid (HCl).[3][5]
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with dichloromethane (B109758) (CH2Cl2) or ethyl acetate (B1210297) (3 x 100 mL).[4] Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with a saturated sodium chloride (NaCl) solution (2 x 50 mL) to remove any remaining water-soluble impurities.[4]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate the solution under reduced pressure using a rotary evaporator.[4]
-
Precipitation/Crystallization: Pour the concentrated, viscous solution into a large volume of cold diethyl ether with vigorous stirring to precipitate the mPEG1000-COOH as a white solid.[3][4][5]
-
Isolation and Drying: Collect the solid product by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to a constant weight.[4]
Data Presentation
The following tables summarize the key quantitative data for the synthesis and purification of mPEG1000-COOH.
Table 1: Reagent Quantities for Synthesis of mPEG1000-COOH (10g scale)
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity |
| TEMPO-Mediated Oxidation | |||
| mPEG1000-OH | ~1000 | 10 | 10 g |
| TEMPO | 156.25 | 0.1 | 0.0156 g |
| Potassium Bromide (KBr) | 119.00 | 1 | 0.119 g |
| Sodium Hypochlorite (NaOCl) | 74.44 | Varies | ~40 mL of 8% solution |
| Jones Oxidation | |||
| mPEG1000-OH | ~1000 | 10 | 10 g |
| Chromium Trioxide (CrO3) | 99.99 | 26.7 | 2.67 g |
| Sulfuric Acid (H2SO4) | 98.08 | ~42.3 | 2.3 mL |
Table 2: Typical Yield and Purity
| Parameter | Typical Value | Method of Determination |
| Yield | >90% | Gravimetric analysis |
| Purity (Carboxylic Acid Functionality) | >95% | Acid-base titration, 1H-NMR Spectroscopy |
| Polydispersity Index (PDI) | <1.1 | Gel Permeation Chromatography (GPC) |
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Synthesis workflow for mPEG1000-COOH.
Caption: Purification workflow for mPEG1000-COOH.
Conclusion
This technical guide provides detailed, actionable protocols for the synthesis and purification of methoxy-PEG1000-carboxylic acid. By following these procedures, researchers, scientists, and drug development professionals can reliably produce high-quality mPEG1000-COOH for a wide range of applications in the biomedical and pharmaceutical fields. Careful attention to reaction conditions, pH monitoring, and purification steps is crucial for obtaining a final product with high purity and functionality.
References
- 1. polysciences.com [polysciences.com]
- 2. mPEG-COOH, mPEG-Acid - Biopharma PEG [biochempeg.com]
- 3. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN100497437C - Preparation method of polyethylene carboxylic acid and its use - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Transparent and high gas barrier films of cellulose nanofibers prepared by TEMPO-mediated oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Aqueous Properties of m-PEG1000-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of methoxy-poly(ethylene glycol)-1000-carboxymethyl acid (m-PEG1000-CH2COOH) in aqueous solutions. This information is critical for researchers and professionals in drug development, enabling a deeper understanding of this polymer's behavior for applications in bioconjugation, nanoparticle formulation, and drug delivery systems.
Physicochemical Properties
This compound is a monofunctionalized polyethylene (B3416737) glycol (PEG) derivative with a terminal carboxylic acid group. This structure imparts amphiphilic characteristics, influencing its behavior in aqueous environments. The hydrophilic PEG tail ensures water solubility, while the terminal carboxylic acid provides a reactive handle for conjugation and introduces pH-responsive behavior.
General Properties
| Property | Description | Source |
| Appearance | White to off-white solid or waxy solid at room temperature. | |
| Molecular Weight | Approximately 1000 g/mol . | |
| Solubility | Readily soluble in water and polar organic solvents such as methanol (B129727) and acetone. Insoluble in nonpolar hydrocarbons. | [1] |
| pH of 5% (w/w) Aqueous Solution | Typically in the range of 5 to 7. | [1] |
Properties in Aqueous Solution
| Property | Expected Behavior and Typical Values for Similar Molecules |
| Critical Micelle Concentration (CMC) | While PEGs themselves do not have a classical CMC, the amphiphilic nature of this compound may lead to self-assembly. The CMC for PEGylated lipids with similar PEG chain lengths is in the micromolar range. The CMC of this compound is expected to be influenced by pH, with aggregation being more likely at lower pH when the carboxyl group is protonated and less hydrophilic. |
| pKa of Carboxylic Acid | The pKa of the terminal carboxylic acid on a PEG chain is expected to be in the range of 3-5, similar to other carboxylic acids. This means that at physiological pH (~7.4), the carboxyl group will be predominantly deprotonated and negatively charged. |
| Hydrodynamic Radius (Rh) | The hydrodynamic radius of a 1 kDa PEG molecule in water is in the range of 1-2 nm. The addition of the carboxymethyl group is not expected to significantly alter this value. The Rh can be influenced by concentration and the formation of aggregates. |
Experimental Protocols for Characterization
To fully characterize the aqueous solution properties of this compound, a series of experiments are required. The following sections detail the methodologies for determining key parameters.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the solution as a function of the polymer concentration. A common method is surface tension measurement.
Protocol: CMC Determination by Surface Tensiometry
-
Solution Preparation: Prepare a stock solution of this compound in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, for example, from 10⁻⁶ M to 10⁻² M.
-
Instrumentation: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Measurement:
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each dilution, starting from the lowest concentration.
-
Ensure the system reaches equilibrium before each measurement.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The plot will typically show a region where the surface tension decreases linearly with the log of concentration, followed by a plateau.
-
The CMC is the concentration at the intersection of the two linear portions of the graph.
-
Determination of the Acid Dissociation Constant (pKa)
The pKa of the terminal carboxylic acid can be determined by acid-base titration.
Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.
-
Instrumentation: Use a pH meter and a calibrated burette.
-
Titration:
-
Place the this compound solution in a beaker with a magnetic stirrer.
-
Record the initial pH of the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small increments of the titrant.
-
Record the pH after each addition of the base.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid groups have been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Determination of Hydrodynamic Radius (Rh)
Dynamic Light Scattering (DLS) is a common technique for measuring the hydrodynamic radius of polymers and nanoparticles in solution.
Protocol: Hydrodynamic Radius Measurement by DLS
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. The solution should be filtered through a sub-micron filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
Instrumentation: Use a DLS instrument equipped with a laser and a detector.
-
Measurement:
-
Place the filtered sample in a clean cuvette.
-
Equilibrate the sample to the desired temperature.
-
Perform the DLS measurement, which involves shining a laser through the sample and analyzing the fluctuations in the scattered light intensity.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function of the scattered light to determine the diffusion coefficient (D) of the molecules.
-
The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = (kB * T) / (6 * π * η * D) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.
-
Visualizations of Experimental Workflows and Molecular Behavior
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the expected behavior of this compound in aqueous solution.
Caption: Experimental workflow for characterizing this compound.
References
solubility of m-PEG1000-CH2COOH in organic solvents
An In-depth Technical Guide to the Solubility of m-PEG1000-CH2COOH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methoxy(polyethylene glycol) acetic acid with an average molecular weight of 1000 g/mol (this compound). Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a thorough qualitative understanding, semi-quantitative data where available, and detailed experimental protocols to enable researchers to determine solubility in their specific solvent systems.
Introduction to this compound
This compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative, capped with a methoxy (B1213986) group at one end and functionalized with a carboxylic acid group at the other. The PEG backbone imparts hydrophilicity and biocompatibility, while the terminal carboxylic acid allows for covalent conjugation to amine-containing molecules such as proteins, peptides, and nanoparticles. Understanding its solubility is critical for its application in bioconjugation, drug delivery, and surface modification, as these processes are often conducted in a variety of aqueous and organic media.
Solubility Profile of this compound
The solubility of PEG derivatives is influenced by several factors, including the molecular weight of the PEG chain, the nature of the end groups, the polarity of the solvent, and the temperature. For this compound, the hydrophilic PEG chain dominates its solubility characteristics, but the terminal carboxylic acid can also play a role, particularly in solvents capable of hydrogen bonding.
Qualitative Solubility
Based on technical data sheets and general literature on PEG derivatives, the solubility of this compound in common organic solvents can be summarized as follows.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Examples | Solubility |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] |
| Dimethylformamide (DMF) | Soluble[1][2][3] | |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble[1][2][3] |
| Chloroform | Soluble[1][2] | |
| Polar Protic | Water | Soluble[1][3][] |
| Methanol, Ethanol | Less Soluble (Solubility may increase with heating)[][5][6] | |
| Aromatic Hydrocarbons | Toluene | Less Soluble (Solubility may increase with heating)[1][2] |
| Ethers | Diethyl Ether | Insoluble[1] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble[5][7] |
Semi-Quantitative Solubility Data
Precise, high-quality quantitative solubility data for this compound is not widely published. However, some manufacturers provide lower-limit estimates.
Table 2: Semi-Quantitative Solubility of m-PEG-COOH (MW 1000)
| Solvent | Reported Solubility (at ambient temperature) | Source |
| Water | > 10 mg/mL | Nanocs[8] |
| Chloroform | > 10 mg/mL | Nanocs[8] |
| DMSO | > 10 mg/mL | Nanocs[8] |
Note: These values indicate that at least 10 mg of the substance can be dissolved in 1 mL of the solvent, but the saturation point may be significantly higher.
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data for this compound in a specific solvent, a systematic experimental approach is required. The following protocol outlines a standard method for determining solubility.
Materials and Equipment
-
This compound
-
Selected organic solvent(s) (high purity)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The goal is to have undissolved solid remaining after equilibration.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the polymer.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.
-
-
Quantification:
-
Gravimetric Analysis: Accurately weigh a known volume of the clear filtrate into a pre-weighed dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven). Weigh the dish with the dried residue. The difference in weight gives the mass of the dissolved this compound.
-
Chromatographic Analysis (e.g., HPLC): If a suitable analytical method is available, dilute the filtrate to a known concentration and quantify the amount of this compound against a standard curve.
-
-
Calculation of Solubility:
-
Express the solubility in desired units, such as mg/mL, g/L, or as a weight percentage.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for determining the solubility of this compound.
Caption: Workflow for determining polymer solubility.
Conclusion
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 5. POLYETHYLENE GLYCOL 1000 - Ataman Kimya [atamanchemicals.com]
- 6. PEG-1000 (Polyethylene Glycol 1000) | Cas 25322-68-3 – 4MedChem BV [4medchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nanocs.net [nanocs.net]
The Versatility of Carboxyl-Terminated PEG 1000 in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carboxyl-terminated polyethylene (B3416737) glycol with a molecular weight of 1000 Da (COOH-PEG 1000) has emerged as a cornerstone in bioconjugation and biomaterial science. Its unique properties, including biocompatibility, hydrophilicity, and a terminal reactive carboxyl group, make it an invaluable tool for a myriad of research applications. This technical guide provides a comprehensive overview of the core applications of COOH-PEG 1000, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Applications of Carboxyl-Terminated PEG 1000
The terminal carboxylic acid group of COOH-PEG 1000 serves as a versatile anchor point for covalently attaching it to various molecules and surfaces. This process, often referred to as PEGylation, imparts favorable physicochemical properties to the conjugated entity. The primary applications include:
-
Bioconjugation of Proteins and Peptides: PEGylation of therapeutic proteins and peptides can shield them from enzymatic degradation, reduce immunogenicity, and prolong their circulation half-life in the body.[1]
-
Drug Delivery Systems: COOH-PEG 1000 is instrumental in the development of targeted drug delivery systems. It can be used to functionalize nanoparticles, liposomes, and micelles, enhancing their stability, and enabling the attachment of targeting ligands.[2][3]
-
Nanoparticle Functionalization: The modification of nanoparticles with COOH-PEG 1000 improves their colloidal stability by providing steric hindrance, which prevents aggregation.[2] The terminal carboxyl group can then be used to conjugate antibodies, aptamers, or other targeting moieties for specific cell or tissue recognition.[4]
-
Surface Modification: Surfaces of medical devices, biosensors, and research tools can be coated with COOH-PEG 1000 to reduce non-specific protein adsorption, a phenomenon known as biofouling.[5][6] This is critical for improving the performance and biocompatibility of these materials.[6]
Quantitative Data on COOH-PEG 1000 Applications
The following tables summarize key quantitative data from various research applications of carboxyl-terminated PEG, providing a comparative overview of its impact on different systems.
Table 1: Physicochemical Properties of Nanoparticles Functionalized with Carboxyl-Terminated PEG
| Nanoparticle Type | Initial Size (nm) | Size after PEGylation (nm) | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Reference |
| PLGA Nanoparticles | 114 - 335 | Bimodal distribution observed | -26.2 | -2.8 to -9.3 | [1] |
| Itraconazole-loaded Nanoparticles | 253 | 286 | -30.1 | -18.6 | [2] |
| Oleic Acid Magnetic Nanoparticles | ~8 (core) | ~184 | Not specified | Cationic charge increased zeta potential | [7] |
| PLGA-PEG-COOH Nanoparticles | Not specified | Not specified | Varies with loading | Varies with loading | [8] |
Table 2: Drug Loading and Release with PEGylated Nanocarriers
| Nanocarrier System | Drug | Drug Loading Capacity (%) | Key Release Characteristics | Reference |
| GO-PEG 4000 | Doxorubicin | 87 | pH-sensitive release | [9] |
| Oleic Acid-PEG-MNPs | Doxorubicin | Similar across different OA-PEG-MNPs | Sustained release | [7] |
Key Experimental Protocols
The following sections provide detailed methodologies for common applications of COOH-PEG 1000.
Protocol 1: Bioconjugation of a Protein using EDC/NHS Chemistry
This protocol outlines the covalent attachment of COOH-PEG 1000 to a protein containing primary amines (e.g., lysine (B10760008) residues) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).
Materials:
-
COOH-PEG 1000
-
Protein of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Activation of COOH-PEG 1000:
-
Dissolve COOH-PEG 1000 in Activation Buffer.
-
Add a molar excess of EDC and Sulfo-NHS to the COOH-PEG 1000 solution. A common starting point is a 2- to 5-fold molar excess of EDC and a 5- to 10-fold molar excess of Sulfo-NHS over COOH-PEG 1000.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups.[10]
-
-
Protein Conjugation:
-
Dissolve the protein of interest in Coupling Buffer.
-
Add the activated COOH-PEG 1000 solution to the protein solution. The molar ratio of PEG to protein should be optimized for the specific application, typically ranging from 10:1 to 50:1.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the surface modification of citrate-stabilized gold nanoparticles with Thiol-PEG-COOH, followed by activation of the carboxyl group for further conjugation. While the initial ligand is a thiol for AuNP binding, the terminal carboxyl group from a hetero-bifunctional PEG allows for subsequent EDC/NHS chemistry.
Materials:
-
Citrate-stabilized Gold Nanoparticles (AuNPs)
-
HS-PEG-COOH (Thiol-PEG-Carboxylic Acid)
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
PBS, pH 7.4
-
Amine-containing molecule for conjugation (e.g., antibody, peptide)
Procedure:
-
Ligand Exchange:
-
Add HS-PEG-COOH to the AuNP solution. The concentration of HS-PEG-COOH will depend on the desired surface density.
-
Stir the solution for several hours to allow for the displacement of citrate (B86180) ions and the formation of a stable thiol-gold bond.
-
Purify the PEGylated AuNPs by centrifugation and resuspension in a suitable buffer (e.g., MES buffer) to remove excess unbound PEG.
-
-
Activation of Terminal Carboxyl Groups:
-
Resuspend the purified HS-PEG-COOH functionalized AuNPs in Activation Buffer.
-
Add EDC and Sulfo-NHS to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation of Amine-containing Molecule:
-
Add the amine-containing molecule (dissolved in PBS, pH 7.4) to the activated AuNP suspension.
-
Incubate for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction with a suitable quenching agent.
-
Purify the final conjugated AuNPs by centrifugation and resuspension in a storage buffer to remove unreacted molecules and byproducts.
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key steps in the experimental protocols described above.
References
- 1. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
A Beginner's Guide to Protein Modification with m-PEG1000-CH2COOH
This technical guide provides a comprehensive overview of m-PEG1000-CH2COOH for researchers, scientists, and drug development professionals new to protein modification. We will delve into the core principles of PEGylation, focusing on the practical application of this versatile reagent.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide.[1] This modification is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. The benefits of PEGylation are numerous and include:
-
Extended circulatory half-life: The increased hydrodynamic size of the PEG-protein conjugate reduces renal clearance.[1][2]
-
Enhanced stability: PEGylation can protect proteins from proteolytic degradation.[1]
-
Improved solubility: This is particularly beneficial for hydrophobic molecules.[1]
-
Reduced immunogenicity and antigenicity: The PEG chain can mask epitopes on the protein surface, preventing recognition by the immune system.[1][3]
Understanding this compound
This compound is a heterobifunctional PEG reagent. Let's break down its name:
-
m-PEG: The "m" stands for methoxy (B1213986), indicating that one end of the PEG chain is capped with a methyl group, rendering it unreactive.
-
1000: This number represents the average molecular weight of the PEG polymer, which is approximately 1000 g/mol .[4][5][6]
-
-CH2COOH: This is the carboxyl functional group at the other end of the PEG chain. This group is the reactive handle that allows for conjugation to the target protein.
Physicochemical Properties of PEG 1000
Polyethylene glycol 1000 is a white, waxy solid at room temperature with a solidification point of about 38°C.[4][7] It is soluble in water and polar organic solvents such as acetone (B3395972) and methanol, but insoluble in pure hydrocarbons.[4][7] The chemical properties of PEG are primarily governed by its two hydroxy end groups (or in this case, a methoxy and a carboxyl group) and its ether groups.[4]
| Property | Value | References |
| Average Molecular Weight | 950 - 1050 g/mol | [4][5][6] |
| Physical Form | White, waxy solid | [4] |
| Solidification Point | 35 - 40 °C | [4] |
| Solubility in Water | Soluble | [4][8] |
| pH (5% w/w in water) | 5 - 7 | [4] |
The Chemistry of Protein Modification with this compound
The carboxylic acid group of this compound is not directly reactive with proteins. It must first be activated to a more reactive species. The most common method for this is the formation of an N-hydroxysuccinimide (NHS) ester.[9][10][11]
Activation of the Carboxyl Group
The carboxyl group is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a highly reactive NHS ester of the PEG.
Caption: General workflow for protein PEGylation.
Conjugation to the Protein
The resulting PEG-NHS ester reacts efficiently with primary amino groups (-NH2) on the protein to form a stable amide bond.[10][12] These primary amines are found at the N-terminus of the polypeptide chain and on the side chains of lysine (B10760008) residues.[10][13] The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[9][11] At a lower pH, the amino group is protonated, and the reaction will not proceed efficiently.[9][11]
Experimental Protocols
A. Activation of this compound to m-PEG1000-NHS
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Cold diethyl ether
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Filtration apparatus
Protocol:
-
Dissolve this compound in anhydrous DCM or DMF in a round bottom flask.
-
Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of EDC (or DCC) to the solution.[14]
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).[14]
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Precipitate the activated PEG-NHS ester by adding the filtrate to cold diethyl ether.[14]
-
Collect the precipitate by filtration and dry it under a vacuum.
-
Store the activated m-PEG1000-NHS desiccated at -20°C.[14]
B. Protein PEGylation with m-PEG1000-NHS
Materials:
-
Target protein
-
Activated m-PEG1000-NHS
-
Amine-free reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).[9][10][12]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[14]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[9][10][12]
-
Dialysis or size-exclusion chromatography system for purification.
Protocol:
-
Prepare a solution of the target protein in the reaction buffer. The optimal protein concentration is typically in the range of 1-10 mg/mL.[11][14]
-
Immediately before use, dissolve the activated m-PEG1000-NHS in a small amount of anhydrous DMSO or DMF.[12][13]
-
Add the desired molar excess of the activated PEG solution to the protein solution. A 20-fold molar excess of PEG to protein is a common starting point.[12] The volume of the organic solvent should not exceed 10% of the final reaction volume.[12]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[12]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.[14]
-
Incubate for an additional 30 minutes.[14]
-
Purify the PEG-protein conjugate from unreacted PEG and by-products.
Caption: Experimental workflow for protein PEGylation.
Purification of PEGylated Proteins
The PEGylation reaction results in a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and reaction by-products.[] Purification is a critical step to isolate the active PEG-protein conjugate.
Common Purification Techniques
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their hydrodynamic radius.[] PEGylation increases the size of the protein, allowing for efficient separation of PEGylated protein from the smaller, unreacted protein and PEG reagent.[][16][17]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[] The attachment of neutral PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin.[][16] This allows for the separation of proteins with different degrees of PEGylation and even positional isomers.[]
-
Ultrafiltration/Diafiltration: These membrane-based techniques can be used to remove smaller molecular weight species like unreacted PEG and buffer components.[][16]
| Technique | Principle of Separation | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Efficient removal of unreacted PEG and protein. | Resolution may be insufficient to separate species with different degrees of PEGylation.[16] |
| Ion Exchange Chromatography (IEX) | Net Charge | Can separate positional isomers and species with different degrees of PEGylation.[] | Effectiveness may decrease with a higher degree of PEGylation due to charge shielding.[16] |
| Ultrafiltration/Diafiltration | Molecular Weight Cutoff | Simple and effective for buffer exchange and removing small impurities. | Cannot fully remove all smaller species; a trade-off between purity and yield is often necessary.[16] |
Analysis and Characterization of PEGylated Proteins
After purification, it is essential to characterize the PEG-protein conjugate to determine the extent and sites of PEGylation, as well as to confirm its purity and integrity.
Analytical Techniques
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a band with a higher apparent molecular weight. Staining with barium iodide can specifically detect the PEG portion of the conjugate.[18]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS can be used to determine the precise molecular weight of the PEGylated protein.[18] The increase in mass corresponds to the number of attached PEG molecules.[18]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) and SEC-HPLC are valuable for assessing the purity of the conjugate and separating different PEGylated species.
Caption: Characterization workflow for PEGylated proteins.
Conclusion
This compound is a valuable tool for the modification of proteins and peptides. Through a straightforward activation and conjugation process, it allows for the attachment of a 1000 Da PEG chain, which can significantly enhance the therapeutic properties of the molecule. Careful optimization of the reaction conditions, followed by robust purification and characterization, are key to obtaining a high-quality, effective PEG-protein conjugate. This guide provides a foundational understanding and practical protocols for researchers embarking on their first protein PEGylation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. The Modification Effect of PEG and PEG Modification Methods_pegderivativess [en.pegderivatives.com]
- 4. POLYETHYLENE GLYCOL 1000 - Ataman Kimya [atamanchemicals.com]
- 5. kimyagaran.com [kimyagaran.com]
- 6. PEG 1000 - Ataman Kimya [atamanchemicals.com]
- 7. PEG 1000 - Ataman Kimya [atamanchemicals.com]
- 8. PEG 1000 [chembk.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. confluore.com [confluore.com]
- 11. interchim.fr [interchim.fr]
- 12. broadpharm.com [broadpharm.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creativepegworks.com [creativepegworks.com]
Methodological & Application
Application Notes and Protocols for the Activation of m-PEG1000-CH2COOH with EDC/NHS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methoxypolyethylene glycol-acetic acid (m-PEG1000-CH2COOH) is a commonly utilized PEG derivative for the modification of proteins, peptides, nanoparticles, and other amine-containing molecules. The process of "PEGylation" can enhance the solubility, stability, and pharmacokinetic properties of the target molecule. Activation of the terminal carboxylic acid group of this compound is a critical step to enable its conjugation to primary amines. A widely employed and effective method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step reaction first activates the carboxyl group with EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester, which can subsequently react with a primary amine to form a stable amide bond.[1] This document provides a detailed protocol for the activation of this compound using EDC/NHS chemistry.
Chemical Reaction Pathway
The activation of a carboxylic acid with EDC and NHS proceeds in two main steps. First, EDC reacts with the carboxyl group to form an unstable O-acylisourea intermediate. To improve efficiency and stability, NHS is added to react with this intermediate, creating a semi-stable NHS ester. This NHS ester is then reactive towards primary amines.
Caption: Chemical reaction pathway for EDC/NHS activation of this compound.
Quantitative Data Summary
The efficiency of the activation and subsequent conjugation reactions is highly dependent on the molar ratios of the reagents, pH, and reaction time. The following table summarizes the generally recommended ranges for these parameters. Optimization may be required for specific applications.
| Parameter | Recommended Range | Purpose | Reference |
| Activation Step (pH 4.5-6.0) | |||
| EDC to this compound Molar Ratio | 2 - 10 fold excess | To ensure efficient activation of the carboxylic acid. | [1][2] |
| NHS to this compound Molar Ratio | 2 - 5 fold excess | To stabilize the activated intermediate and improve coupling efficiency. | [1] |
| NHS to EDC Molar Ratio | 1.25 - 2.5 fold excess | To efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester. | [2] |
| Reaction Time | 15 - 30 minutes | For the formation of the amine-reactive NHS ester. | [1][3] |
| Temperature | Room Temperature | For optimal reaction kinetics. | [1][4] |
| Conjugation Step (pH 7.2-8.0) | |||
| Activated PEG to Amine-containing Molecule Molar Ratio | 1 - 20 fold excess | To drive the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically. | [1] |
| Reaction Time | 2 - 16 hours | For the formation of a stable amide bond. | [1] |
| Temperature | Room Temperature | For optimal reaction kinetics. | [1] |
Experimental Protocols
This section provides a detailed two-step protocol for the activation of this compound and its subsequent conjugation to an amine-containing molecule. It is crucial to use anhydrous/dry solvents and reagents to prevent hydrolysis of EDC and the NHS ester intermediate.[1]
Materials and Reagents:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[1] Amine-free buffers are critical.[1][4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.[1] Other non-amine buffers at pH 7-9 can also be used.[4][5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4][5]
-
Desalting columns or dialysis equipment for purification[1]
Experimental Workflow
The general workflow involves preparation of reagents, activation of the PEG, conjugation to the target molecule, and finally, purification of the conjugate.
References
Application Notes and Protocols for the Conjugation of m-PEG1000-CH2COOH to a Primary Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a critical bioconjugation technique used to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small molecule drugs. The attachment of PEG chains can significantly improve solubility, increase in vivo stability by offering protection from enzymatic degradation, reduce immunogenicity, and prolong circulation half-life by decreasing renal clearance.[1][2][3]
This document provides a detailed guide for the conjugation of methoxy-PEG1000-carboxylic acid (m-PEG1000-CH2COOH) to molecules containing a primary amine (-NH₂). The protocol centers on the widely used and robust carbodiimide (B86325) crosslinker chemistry, which employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond between the PEG's carboxylic acid and the target amine.[4][5]
Principle of the Reaction: EDC/NHS Chemistry
The conjugation of a carboxyl group to a primary amine using EDC and NHS is a "zero-length" crosslinking process that proceeds in two main steps to enhance efficiency and stability.[4]
-
Activation of Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[4][5] This intermediate is susceptible to hydrolysis in aqueous environments, which would regenerate the original carboxyl group and reduce conjugation efficiency.[4][6]
-
Stabilization and Amine Coupling: To prevent hydrolysis and improve the reaction yield, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4][5][7] This semi-stable ester has a half-life of minutes to hours and reacts efficiently with a primary amine on the target molecule (e.g., the ε-amine of a lysine (B10760008) residue on a protein) to form a stable, covalent amide bond, releasing NHS as a byproduct.[4][6]
Data Presentation: Key Reaction Parameters
The success and efficiency of the conjugation reaction depend on several factors. The optimal conditions often require empirical determination for each specific application.
| Parameter | Recommended Range | Notes |
| Molar Ratio (PEG:EDC:NHS) | 1:1.5:1.5 to 1:5:5 | A molar excess of EDC and NHS is used to drive the activation of the PEG-acid. Optimization is often required.[3] |
| Molar Ratio (Activated PEG:Amine) | 1:1 to 20:1 | The ratio depends on the desired degree of PEGylation. For proteins, a 10- to 50-fold molar excess may be needed.[8] |
| Activation pH | 4.5 - 6.0 | EDC/NHS activation of the carboxyl group is most efficient in a slightly acidic environment (e.g., in MES buffer).[9][10][11] |
| Conjugation pH | 7.0 - 8.5 | The reaction of the NHS-activated PEG with the primary amine is most efficient at a neutral to slightly basic pH (e.g., in PBS or borate (B1201080) buffer).[6][10][12][13] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) can be used for longer incubation times (overnight) to minimize protein degradation, while room temperature allows for shorter reaction times (e.g., 2 hours).[3] |
| Reaction Time | Activation: 15-60 minConjugation: 2-24 hours | Activation is typically rapid. Conjugation time depends on temperature and reactant concentrations.[3][14][15] |
| Solvent | Aqueous: Amine-free buffers (MES, PBS)Organic: Anhydrous DMF, DCM, DMSO | The choice of solvent depends on the solubility of the amine-containing molecule.[3][12][14] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein (Aqueous Buffer)
This protocol describes the two-step method, which separates the activation of the PEG from the reaction with the protein to minimize undesirable side reactions, such as protein-protein crosslinking.[4]
4.1 Materials and Reagents
-
This compound
-
Protein with primary amine(s) (e.g., containing lysine residues)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[9]
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 50 mM Borate Buffer, pH 8.0. Avoid buffers containing primary amines like Tris or glycine.[9][12]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 7.5.[12]
-
Desalting columns or dialysis cassettes for buffer exchange and purification.[12]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.
4.2 Procedure
-
Protein Preparation:
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the final protein concentration to 2-10 mg/mL in the Conjugation Buffer .[3]
-
-
Reagent Stock Solution Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.[4][12]
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer or ultrapure water. Do not store these solutions as EDC and NHS are moisture-sensitive and hydrolyze quickly.[6][12]
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the required amount of this compound stock solution with Activation Buffer .
-
Add EDC and NHS stock solutions to the PEG solution. A common starting molar ratio is 1:2:2 for this compound:EDC:NHS.[3]
-
Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.[3]
-
-
Conjugation to the Protein:
-
Immediately add the activated PEG-NHS ester mixture to the prepared protein solution.
-
If the activation was performed at pH 6.0, ensure the final pH of the reaction mixture is between 7.2 and 7.5 by adding a small amount of Conjugation Buffer if necessary.[10]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[3]
-
-
Quenching the Reaction:
-
To stop the conjugation and quench any unreacted PEG-NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).[3]
-
Incubate for 15-30 minutes at room temperature.
-
4.3 Purification and Characterization
-
Purification: The PEGylated protein conjugate must be purified from excess PEG and reaction byproducts.[]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Highly effective at separating the larger PEGylated protein from smaller, unreacted PEG molecules and byproducts.[]
-
Dialysis / Ultrafiltration: Useful for removing small molecule impurities, especially if the PEG used is large.[12][17]
-
Ion Exchange Chromatography (IEX): Can be used to separate proteins based on the change in charge following PEGylation of lysine residues.[]
-
-
Characterization:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
HPLC (SEC or RP-HPLC): To assess purity and separate different PEGylated species.[1]
-
Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[18][19][20]
-
Protocol 2: Conjugation of this compound to a Small Molecule (Organic Solvent)
This protocol is suitable for amine-containing small molecules that are soluble in organic solvents.
4.4 Materials and Reagents
-
This compound
-
Amine-containing small molecule
-
EDC-HCl and NHS
-
Anhydrous solvents: Dichloromethane (DCM) or Dimethylformamide (DMF).[3]
-
Non-nucleophilic base: Diisopropylethylamine (DIPEA).[3]
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.
-
Silica (B1680970) gel for column chromatography or preparative HPLC for purification.
4.5 Procedure
-
Reagent Preparation:
-
Ensure all glassware is oven-dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
-
Activation of this compound:
-
Conjugation to the Small Molecule:
-
Dissolve the amine-containing small molecule (1.0-1.2 equivalents) in a small volume of anhydrous DCM or DMF.
-
Add the small molecule solution to the activated PEG mixture.
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base and scavenge the HCl produced.[3]
-
Stir the reaction at room temperature for 2-24 hours.[3]
-
-
Reaction Monitoring, Work-up, and Purification:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.[14]
-
Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The crude residue can be purified by flash chromatography on silica gel or by preparative HPLC to isolate the pure PEGylated small molecule.[3]
-
Mandatory Visualizations
Caption: Chemical reaction pathway for EDC/NHS mediated PEGylation.
Caption: Experimental workflow for protein PEGylation.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Surface Modification of Nanoparticles with m-PEG1000-CH2COOH
Introduction
The surface modification of nanoparticles is a critical process for enhancing their utility in biomedical applications such as drug delivery, diagnostics, and bio-imaging.[1] Polyethylene (B3416737) glycol (PEG) is a highly versatile, biocompatible, and hydrophilic polymer frequently used for this purpose in a process known as PEGylation.[2][3][4] The methoxy-terminated PEG with a terminal carboxylic acid group, m-PEG1000-CH2COOH, is a heterobifunctional linker ideal for creating stable and biocompatible nanoparticle formulations. The methoxy (B1213986) group at one end provides an inert terminus, while the carboxylic acid group at the other end allows for covalent conjugation to the nanoparticle surface.
The PEGylation of nanoparticles creates a hydrophilic shield that offers several key advantages:
-
Enhanced Colloidal Stability : The PEG layer provides steric hindrance, preventing nanoparticle aggregation in biological media.[1][5]
-
Reduced Opsonization : It minimizes the non-specific adsorption of plasma proteins (opsonins), which would otherwise mark the nanoparticles for clearance by the immune system.[1][6]
-
Prolonged Systemic Circulation : By evading the mononuclear phagocyte system (MPS), PEGylated nanoparticles exhibit a significantly longer half-life in the bloodstream, increasing the likelihood of reaching the target site.[5][6][7]
-
Improved Drug Delivery : Longer circulation times can enhance passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5]
These application notes provide detailed protocols for the covalent attachment of this compound to amine-functionalized nanoparticles and the subsequent characterization of the modified particles.
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol details the surface modification of nanoparticles presenting primary amine groups using carbodiimide (B86325) chemistry to activate the carboxylic acid terminus of this compound.
Materials:
-
Amine-functionalized nanoparticles (NPs-NH2)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.0)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) (1X, pH 7.4)
-
Quenching Solution: Hydroxylamine (50 mM in PBS) or Tris buffer (50 mM, pH 7.4)
-
Purification equipment (dialysis cassette with appropriate MWCO, or centrifugal filtration units)
Procedure:
-
Activation of this compound: a. Dissolve this compound in MES buffer to a final concentration of 10 mg/mL. b. Add EDC and NHS to the PEG solution. A 2 to 5-fold molar excess of EDC and NHS relative to the moles of this compound is recommended. c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the reactive NHS ester.
-
Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a known concentration (e.g., 1 mg/mL). b. Immediately add the activated PEG-NHS ester solution to the nanoparticle dispersion. The molar ratio of PEG to nanoparticles should be optimized, but a starting point is a 100 to 1000-fold molar excess of PEG relative to the nanoparticles. c. Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.
-
Quenching of Unreacted Sites: a. Add the quenching solution (e.g., hydroxylamine) to the reaction mixture to deactivate any remaining NHS esters. b. Incubate for 15-30 minutes at room temperature.
-
Purification of PEGylated Nanoparticles: a. Remove excess, unreacted PEG and byproducts. b. Method A (Dialysis): Transfer the nanoparticle solution to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against PBS (1X, pH 7.4) for 24-48 hours, with several buffer changes. c. Method B (Centrifugal Filtration): Use a centrifugal filtration unit with an appropriate MWCO. Centrifuge the nanoparticle solution to separate the nanoparticles from the supernatant containing unbound PEG.[8] Wash the nanoparticle pellet by resuspending it in fresh PBS and repeating the centrifugation step 2-3 times.[1]
-
Final Formulation and Storage: a. Resuspend the purified PEGylated nanoparticle pellet in a suitable sterile buffer (e.g., PBS). b. Sterilize the final formulation by passing it through a 0.22 µm syringe filter.[5] c. Store the PEGylated nanoparticles at 4°C.
Protocol 2: Physicochemical Characterization of PEGylated Nanoparticles
Characterization is essential to confirm successful PEGylation and to assess the properties of the final product.
1. Hydrodynamic Size and Polydispersity Index (PDI) Measurement
-
Principle : Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles in suspension. A successful PEGylation should result in an increase in the hydrodynamic diameter due to the formation of the hydrated PEG layer on the nanoparticle surface.[9]
-
Procedure : a. Dilute a small aliquot of both unmodified and PEGylated nanoparticles in an appropriate solvent (e.g., 10 mM NaCl or PBS) to an optimal concentration for DLS analysis. b. Measure the hydrodynamic size and PDI using a DLS instrument. c. Perform at least three measurements for each sample and report the average value.
2. Surface Charge (Zeta Potential) Measurement
-
Principle : Zeta potential is an indicator of surface charge and colloidal stability.[6] The carboxylic acid of the PEG is typically deprotonated at neutral pH, but the overall effect of the dense, neutral PEG layer is to shield the nanoparticle's core charge, causing the zeta potential to shift towards neutrality (closer to 0 mV).[10]
-
Procedure : a. Prepare samples of unmodified and PEGylated nanoparticles in 10 mM NaCl or a similar low-ionic-strength buffer. b. Measure the zeta potential using an appropriate instrument. c. Perform at least three measurements for each sample and report the average value.
3. Quantification of Surface PEG Density
-
Principle : Quantifying the amount of PEG conjugated to the nanoparticle surface is crucial for optimizing formulations.[10] This can be achieved through various methods, including chromatography after displacing or dissolving the nanoparticle core.[8]
-
Procedure (HPLC-Based Method for Gold Nanoparticles) : a. Displacement Method : Incubate a known concentration of PEGylated gold nanoparticles with a solution of dithiothreitol (B142953) (DTT) to displace the PEG from the gold surface.[8][11] b. Centrifuge the sample to pellet the DTT-coated nanoparticles.[8] c. Analyze the supernatant, which contains the displaced PEG, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable detector like a Charged Aerosol Detector (CAD).[8] d. Quantification : Compare the peak area from the sample to a standard curve generated from known concentrations of the this compound to determine the concentration of bound PEG.[8] The surface density can then be calculated based on the nanoparticle concentration and surface area.
Data Presentation
Successful surface modification with this compound results in predictable changes to the physicochemical properties of the nanoparticles.
Table 1: Typical Physicochemical Properties Before and After PEGylation
| Parameter | Unmodified NP (NP-NH2) | PEGylated NP (NP-PEG) | Rationale for Change |
| Hydrodynamic Diameter (nm) | 105 ± 4 | 125 ± 5 | Formation of a hydrated PEG corona on the nanoparticle surface.[9] |
| Polydispersity Index (PDI) | 0.15 | 0.12 | PEGylation often improves colloidal stability and reduces aggregation. |
| Zeta Potential (mV) | +28 ± 3 | +4 ± 2 | The PEG layer shields the positive charge of the core amine groups.[10] |
Table 2: Overview of Methods for PEG Quantification
| Method | Principle | Advantages | Limitations |
| RP-HPLC with CAD | Chromatographic separation and quantification of displaced PEG chains.[8] | High sensitivity and accuracy for absolute quantification. | Requires displacement/dissolution of NPs; can be destructive.[8][11] |
| ¹H NMR Spectroscopy | Quantification based on the integration of characteristic PEG proton signals.[12][13] | Provides structural and quantitative data; non-destructive for some samples. | May require higher sample concentrations; solvent choice is critical.[13] |
| Thermogravimetric Analysis (TGA) | Measures weight loss associated with the organic PEG layer upon heating. | Simple and direct measurement of polymer content. | Less sensitive than other methods; requires dry samples. |
Mechanism of Enhanced Biocompatibility
The primary advantage of PEGylation is the creation of a "stealth" effect, which reduces immune recognition and prolongs circulation time. This is achieved by preventing the adsorption of opsonin proteins, which are critical for signaling macrophages to clear foreign particles from the bloodstream.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. pubs.universci.com [pubs.universci.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG1000-CH2COOH in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy polyethylene (B3416737) glycol-1000-acetic acid (m-PEG1000-CH2COOH) is a versatile heterobifunctional polymer widely employed in the development of advanced drug delivery systems. Its structure combines a methoxy-terminated PEG chain with a terminal carboxylic acid group. The PEG component, with a molecular weight of 1000 Da, imparts "stealth" properties to nanocarriers, enhancing their systemic circulation time by reducing opsonization and clearance by the reticuloendothelial system. The terminal carboxyl group provides a convenient handle for the covalent conjugation of drugs, targeting ligands, or for anchoring the polymer to the surface of nanoparticles.
These application notes provide a comprehensive overview of the use of this compound in creating sophisticated drug delivery vehicles such as polymer-drug conjugates, micelles, and nanoparticles. Detailed protocols for formulation, characterization, and in vitro evaluation are presented to guide researchers in harnessing the potential of this valuable polymer.
Applications of this compound in Drug Delivery
The unique properties of this compound make it suitable for a range of drug delivery applications:
-
Polymer-Drug Conjugates: The carboxylic acid group can be activated to form a covalent bond with amine or hydroxyl groups on drug molecules. This "PEGylation" can improve the solubility of hydrophobic drugs, extend their plasma half-life, and reduce their immunogenicity.
-
Stealth Liposomes and Nanoparticles: this compound can be incorporated into the lipid bilayer of liposomes or anchored to the surface of polymeric nanoparticles. The PEG chains form a hydrophilic corona that sterically hinders the adsorption of plasma proteins, leading to prolonged circulation times and enhanced accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
-
Micelle Formation: When conjugated to a hydrophobic polymer block (e.g., poly(lactic-co-glycolic acid) - PLGA, poly(ε-caprolactone) - PCL), the resulting amphiphilic block copolymer can self-assemble into micelles in an aqueous environment. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell provides stability and biocompatibility.
Data Presentation: Physicochemical Properties of this compound Based Nanoparticles
The following tables summarize typical quantitative data for nanoparticles formulated using m-PEG-copolymers. While specific values for this compound may vary depending on the exact formulation parameters, these tables provide a representative overview for commonly used drugs like Doxorubicin and Paclitaxel.
Table 1: Characterization of Doxorubicin-Loaded PEGylated Nanoparticles
| Formulation | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| DOX-PEG-PCL | m-PEG-PCL | 155 ± 12 | 0.18 ± 0.03 | -15.8 ± 1.2 | 8.5 | ~95 | [1][2] |
| DOX-PEG-PLGA | m-PEG-PLGA | 157.2 ± 5.1 | 0.15 | -20.3 ± 2.1 | 5.7 ± 0.2 | 28.5 ± 1.6 | [3] |
| DOX-PEG-PLGA | m-PEG-PLGA | ~130 | < 0.2 | Not Reported | ~5 (w/w) | 47 | [4] |
Table 2: Characterization of Paclitaxel-Loaded PEGylated Nanoparticles
| Formulation | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PTX-PEG-PLGA | m-PEG-PLGA | 153.3 ± 41.7 | < 0.2 | -5.36 | 5.35 ± 0.75 | 75.56 ± 2.61 | [5] |
| PTX-PLGA | PLGA | 267 ± 14 | 0.29 | -28 ± 3 | Not Reported | 76 | [6] |
| PTX-PLGA/Au-HS | PLGA | 133 - 144 | < 0.2 | -25 to -30 | >10 | >85 | [3] |
Experimental Protocols
Protocol for Synthesis of a this compound-Drug Conjugate
This protocol describes the synthesis of a polymer-drug conjugate by activating the carboxylic acid group of this compound and reacting it with a drug containing a primary amine.
Workflow for Drug Conjugation
Caption: Workflow for synthesizing a m-PEG1000-drug conjugate.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing drug
-
Anhydrous Dichloromethane (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere to form the m-PEG1000-NHS ester.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing drug (1 equivalent) in a suitable solvent such as DMSO or a mixture of DMSO/DCM.
-
Add the drug solution dropwise to the activated m-PEG1000-NHS ester solution.
-
Stir the reaction mixture overnight at room temperature.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in deionized water.
-
Transfer the solution to a dialysis bag (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted drug, EDC, and NHS.
-
Lyophilize the dialyzed solution to obtain the purified m-PEG1000-drug conjugate as a white powder.
-
Protocol for Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation
This protocol describes the preparation of drug-loaded nanoparticles using a pre-formed m-PEG1000-PLGA or m-PEG1000-PCL block copolymer via the nanoprecipitation method.
Workflow for Nanoparticle Formulation
Caption: Workflow for nanoprecipitation-based nanoparticle formulation.
Materials:
-
m-PEG1000-PLGA or m-PEG1000-PCL block copolymer
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Acetone or Acetonitrile (water-miscible organic solvent)
-
Deionized water
-
(Optional) Polyvinyl alcohol (PVA) as a stabilizer
-
Cryoprotectant (e.g., trehalose)
-
Syringe pump, magnetic stirrer, centrifuge, and lyophilizer
Procedure:
-
Preparation of Organic Phase:
-
Dissolve the m-PEG1000-PLGA/PCL copolymer and the hydrophobic drug in a water-miscible organic solvent like acetone or acetonitrile.[7]
-
-
Nanoprecipitation:
-
Prepare an aqueous phase, which can be deionized water or a dilute PVA solution (e.g., 0.5% w/v).
-
Using a syringe pump, inject the organic phase into the aqueous phase at a controlled flow rate under moderate magnetic stirring.[7]
-
-
Solvent Evaporation and Nanoparticle Formation:
-
Continue stirring the resulting suspension for 4-6 hours at room temperature to allow for the complete evaporation of the organic solvent. This leads to the formation of nanoparticles.
-
-
Purification and Collection:
-
Collect the nanoparticles by centrifugation or ultrafiltration.
-
Wash the nanoparticle pellet with deionized water two to three times to remove any unencapsulated drug and residual surfactant.
-
Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose (B1683222) in water).
-
Freeze-dry the suspension to obtain a lyophilized powder of the drug-loaded nanoparticles.
-
Protocol for In Vitro Drug Release Study using Dialysis Method
This protocol details the procedure for determining the in vitro release kinetics of a drug from the formulated nanoparticles using a dialysis-based method.[4][8][9]
Workflow for In Vitro Drug Release
Caption: Workflow for dialysis-based in vitro drug release study.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4) or other appropriate release medium
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Thermostatically controlled shaker or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation:
-
Accurately weigh a known amount of lyophilized drug-loaded nanoparticles and disperse them in a specific volume of the release medium (e.g., PBS, pH 7.4).
-
Transfer the nanoparticle dispersion into a pre-soaked dialysis bag and securely seal both ends.
-
-
Release Study:
-
Immerse the dialysis bag in a larger volume of the same release medium in a beaker or flask. The volume of the external medium should be sufficient to maintain sink conditions.
-
Place the setup in a shaker or water bath maintained at 37°C with constant agitation.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from outside the dialysis bag.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
-
Plot the cumulative drug release (%) versus time to obtain the drug release profile.
-
Protocol for Cellular Uptake Study using Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled nanoparticles using flow cytometry.[10][11][12]
Workflow for Cellular Uptake Analysis
Caption: Workflow for quantifying cellular uptake via flow cytometry.
Materials:
-
Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the polymer)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 1% FBS and 0.1% sodium azide)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 6-well plate at a suitable density and allow them to adhere and grow for 24 hours.
-
-
Nanoparticle Treatment:
-
Prepare different concentrations of the fluorescently labeled nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle-containing medium. Include a negative control of untreated cells.
-
Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.
-
-
Sample Preparation:
-
After incubation, aspirate the medium and wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Use forward and side scatter to gate on the live, single-cell population.
-
Measure the fluorescence intensity of the gated cell population in the appropriate channel for the fluorophore used.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each sample.
-
Signaling Pathway Visualization
EGFR Signaling Pathway and its Inhibition by Erlotinib-Loaded Nanoparticles
Many cancer types overexpress the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. Erlotinib is a tyrosine kinase inhibitor that targets EGFR. Delivering Erlotinib via PEGylated nanoparticles can enhance its therapeutic efficacy. The following diagram illustrates the EGFR signaling pathway and its inhibition.[13][14][15]
References
- 1. Doxorubicin-Loaded PEG-PCL-PEG Micelle Using Xenograft Model of Nude Mice: Effect of Multiple Administration of Micelle on the Suppression of Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnd.tonekabon.iau.ir [ijnd.tonekabon.iau.ir]
- 3. mdpi.com [mdpi.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. In-vitro evaluation of paclitaxel-loaded MPEG-PLGA nanoparticles on laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 11. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dual Targeting EGFR and STAT3 With Erlotinib and Alantolactone Co-Loaded PLGA Nanoparticles for Pancreatic Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Biodegradable Nanoparticles Mediated Co-delivery of Erlotinib (ELTN) and Fedratinib (FDTN) Toward the Treatment of ELTN-Resistant Non-small Cell Lung Cancer (NSCLC) via Suppression of the JAK2/STAT3 Signaling Pathway [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Functionalizing Gold Nanoparticles with m-PEG1000-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering significant potential in biomedical applications such as drug delivery, bio-imaging, and diagnostics.[1][2][3] Their utility is greatly enhanced through surface functionalization, a process that improves their stability, biocompatibility, and targeting specificity.[1][4] Polyethylene glycol (PEG) is a widely used polymer for surface modification due to its ability to reduce non-specific protein adsorption, prevent aggregation, and prolong circulation times in vivo.[5][6][7]
This document provides detailed application notes and experimental protocols for the functionalization of gold nanoparticles with methoxy-PEG-carboxylic acid (m-PEG1000-CH2COOH). The terminal carboxylic acid group serves as a versatile anchor for the covalent attachment of various biomolecules, such as targeting ligands or therapeutic agents, making these functionalized nanoparticles a powerful platform for targeted drug delivery and other biomedical applications.[8]
Data Presentation
Table 1: Typical Materials and Reagents
| Material/Reagent | Supplier Example | Purpose |
| Gold (III) chloride trihydrate (HAuCl₄·3H₂O) | Sigma-Aldrich | Gold precursor for AuNP synthesis |
| Trisodium (B8492382) citrate (B86180) dihydrate | Sigma-Aldrich | Reducing and stabilizing agent for AuNP synthesis |
| This compound | Broadpharm | Functionalizing ligand |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | Buffer for nanoparticle dispersion and purification |
| Ultrapure Water (18.2 MΩ·cm) | MilliporeSigma | Solvent for all preparations |
| Glassware (Erlenmeyer flasks, beakers) | VWR | Reaction vessels |
Table 2: Characterization of this compound Functionalized AuNPs
| Parameter | Technique | Typical Result | Significance |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase of 5-15 nm post-functionalization | Confirms the presence of the PEG layer on the AuNP surface.[9] |
| Surface Plasmon Resonance (SPR) | UV-Vis Spectroscopy | Red-shift of 2-5 nm in the SPR peak | Indicates a change in the local refractive index around the AuNPs due to PEG coating.[10][11] |
| Surface Charge | Zeta Potential Measurement | Decrease to a more negative value | Confirms the presence of the terminal carboxyl groups. |
| Functional Group Confirmation | Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of characteristic C=O and C-O-C stretching bands | Verifies the presence of the carboxylic acid and ether groups from the PEG ligand on the AuNP surface.[5][10][12] |
| Morphology and Size | Transmission Electron Microscopy (TEM) | Spherical, monodisperse nanoparticles | Visual confirmation of nanoparticle size, shape, and dispersity.[9][10] |
| PEG Grafting Density | Thermogravimetric Analysis (TGA) | Weight loss corresponding to the organic layer | Quantifies the amount of PEG attached to the nanoparticle surface.[13][14] |
Experimental Protocols
Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)
This protocol is based on the well-established Turkevich method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[8]
Materials:
-
1 mM Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution
-
1% (w/v) Trisodium citrate dihydrate solution
-
Ultrapure water
-
Clean glassware
-
Stirring hotplate and magnetic stir bar
Procedure:
-
In a meticulously cleaned Erlenmeyer flask, bring 50 mL of 1 mM HAuCl₄ solution to a vigorous boil while stirring on a hotplate.
-
Rapidly add 5 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.
-
Observe the color change of the solution from pale yellow to colorless, then to a deep wine-red, which indicates the formation of AuNPs.[5][8]
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Store the resulting citrate-capped AuNP solution at 4°C.
Part 2: Functionalization of AuNPs with this compound
This protocol details the ligand exchange process to replace the citrate capping on the AuNPs with this compound.
Materials:
-
Citrate-capped AuNP solution (from Part 1)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ultrapure water
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
To 10 mL of the citrate-capped AuNP solution, add the this compound stock solution to achieve a final concentration that provides a significant molar excess of the PEG ligand. A typical starting point is a 1000-fold molar excess relative to the AuNPs.
-
Incubate the mixture at room temperature for 24 hours with gentle stirring to facilitate the ligand exchange.
-
Purify the functionalized AuNPs by centrifugation to remove excess unbound PEG and displaced citrate ions. The centrifugation speed and duration will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS or ultrapure water.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.
-
After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer for storage at 4°C.
Visualizations
Caption: Workflow for synthesis and functionalization of AuNPs.
References
- 1. mdpi.com [mdpi.com]
- 2. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. libcatalog.usc.edu [libcatalog.usc.edu]
- 4. Green synthesis of multifunctional PEG-carboxylate π back-bonded gold nanoconjugates for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. krishisanskriti.org [krishisanskriti.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrogel Creation Using m-PEG1000-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Poly(ethylene glycol) (PEG) hydrogels are three-dimensional, water-swollen polymer networks widely utilized in biomedical applications due to their excellent biocompatibility, tunable mechanical properties, and low protein adsorption.[1][2] Methoxy-terminated PEG-carboxylic acid (m-PEG-CH2COOH) is a functionalized linear PEG derivative that can be covalently crosslinked to form hydrogels. The terminal carboxylic acid group provides a reactive handle for conjugation, most commonly with amine-containing molecules through carbodiimide (B86325) chemistry.[3][4]
These application notes provide a detailed protocol for the synthesis of hydrogels using m-PEG1000-CH2COOH, methodologies for their characterization, and an overview of their key applications, particularly in the field of controlled drug delivery.[2][5]
Principle of Hydrogel Formation
Since this compound is a monofunctional polymer, it cannot form a crosslinked network by itself. To create a hydrogel, a multi-functional crosslinker is required to connect the individual PEG chains. This protocol utilizes a multi-arm PEG-amine as the crosslinker. The carboxylic acid groups on the this compound are activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), forming a stable NHS-ester intermediate. This intermediate then readily reacts with the primary amine groups of the multi-arm PEG-amine to form stable amide bonds, resulting in a covalently crosslinked hydrogel network.[6][7]
Experimental Protocols
Materials Required
-
This compound
-
Multi-arm PEG-Amine (e.g., 4-arm PEG-NH2, 10 kDa)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 5.0-6.0
-
Sterile, pyrogen-free water
-
Syringes and molds for hydrogel casting
Protocol for Hydrogel Synthesis (Aqueous Method)
This two-step protocol first activates the m-PEG-COOH with EDC/NHS and then adds the amine crosslinker to initiate gelation.[8][9]
-
Prepare Precursor Solutions:
-
PEG-Acid Solution: Dissolve this compound in 0.1 M MES buffer (pH 5.5) to achieve the desired final concentration (e.g., for a 10% w/v final hydrogel, prepare a 20% w/v stock solution).
-
Crosslinker Solution: Dissolve the multi-arm PEG-Amine in PBS (pH 7.4) to achieve a concentration that provides the desired molar ratio of COOH:NH2 groups (e.g., 1:1).
-
EDC/NHS Solution: Prepare fresh immediately before use. Dissolve EDC and NHS in sterile water to a high concentration (e.g., 100 mg/mL each).
-
-
Activation of m-PEG-COOH:
-
Take the required volume of the PEG-Acid solution.
-
Add the EDC/NHS solution to achieve a molar excess relative to the carboxylic acid groups (e.g., a 2:1 to 5:1 molar ratio of EDC:COOH). The optimal ratio may require empirical determination.[8]
-
Gently mix and allow the activation reaction to proceed for 15 minutes at room temperature.
-
-
Crosslinking and Gelation:
-
Add the multi-arm PEG-Amine crosslinker solution to the activated PEG-Acid solution. The volume should be equal to the activated PEG-Acid solution to achieve the final target polymer concentration.
-
Mix thoroughly but gently by pipetting or brief vortexing.
-
Immediately transfer the mixture into a mold (e.g., a petri dish, a multi-well plate, or a custom-shaped mold).
-
Allow the gelation to proceed at room temperature or 37°C. Gelation time can vary from minutes to hours depending on concentrations and pH.
-
Protocol for Hydrogel Characterization
The swelling ratio indicates the hydrogel's capacity to absorb and retain water, which influences nutrient transport and drug diffusion.[10]
-
Prepare hydrogel discs of a known diameter and thickness.
-
Allow the hydrogels to fully cure, then remove them from the molds and weigh them to obtain the initial weight (W_initial).
-
For some applications, hydrogels are first dried (e.g., by lyophilization or vacuum drying) to determine the dry weight (W_dry).[11]
-
Immerse the hydrogels in a buffer solution (e.g., PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and weigh them (W_swollen).
-
Continue until the weight becomes constant, indicating equilibrium swelling.
-
Calculate the equilibrium swelling ratio (SR) using the formula:
-
SR (%) = [(W_swollen - W_dry) / W_dry] * 100
-
Rheological analysis provides information on the viscoelastic properties of the hydrogel, such as its stiffness (storage modulus, G') and liquid-like character (loss modulus, G'').[12]
-
Prepare hydrogel samples in a suitable geometry for the rheometer (e.g., parallel plate).
-
Perform an oscillatory time sweep immediately after mixing the components to monitor the gelation process. Gelation is often defined as the point where the storage modulus (G') exceeds the loss modulus (G'').
-
Once the hydrogel is fully formed, perform a frequency sweep at a constant strain to determine the G' and G'' across a range of frequencies.
-
For robust hydrogels, G' should be significantly larger than G'' and relatively independent of frequency.
Data Presentation: Hydrogel Properties
The mechanical and swelling properties of PEG hydrogels can be precisely tuned by altering the polymer concentration and the molecular weight of the precursors. While the data below was generated for a PEG-diacrylate (PEGDA) system, the principles are directly applicable to m-PEG-COOH hydrogels. Lowering precursor molecular weight or increasing polymer concentration generally leads to a stiffer hydrogel with a lower swelling capacity.[11][13]
Table 1: Effect of PEGDA Concentration and Molecular Weight on Swelling Ratio and Compressive Modulus. [11][13]
| PEG Precursor | Polymer Conc. (w/w) | Swelling Ratio | Compressive Modulus (kPa) |
| PEGDA 3.4 kDa | 10% | ~18 | ~30 |
| PEGDA 3.4 kDa | 20% | ~10 | ~150 |
| PEGDA 6.0 kDa | 10% | ~25 | ~20 |
| PEGDA 6.0 kDa | 20% | ~15 | ~100 |
Note: Data are representative values adapted from literature on PEGDA hydrogels to illustrate trends. Actual values for m-PEG1000-COOH hydrogels will depend on the specific crosslinker used and its concentration.
Applications in Drug Development
PEG-based hydrogels are excellent candidates for controlled drug delivery systems.[5][14] Their porous network allows for the encapsulation of therapeutic agents, from small molecules to large proteins, and their subsequent sustained release.
-
Sustained Localized Delivery: Hydrogels can be formulated as injectable systems that solidify in situ, forming a depot for the slow release of drugs directly at the target site.[1][7] This enhances therapeutic efficacy and minimizes systemic side effects.
-
Stimuli-Responsive Release: By incorporating specific functional groups or polymers, PEG hydrogels can be designed to release their payload in response to environmental stimuli such as pH, temperature, or enzymes present at a disease site.[]
-
Cell Encapsulation and Delivery: The biocompatible nature of PEG hydrogels makes them suitable for encapsulating living cells for cell-based therapies, protecting them from the host immune system while allowing for the diffusion of nutrients and therapeutic proteins.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. polysciences.com [polysciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. web.itu.edu.tr [web.itu.edu.tr]
- 11. Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Improving m-PEG1000-CH2COOH Conjugation Reaction Yields
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of m-PEG1000-CH2COOH conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two-step EDC/NHS conjugation of this compound?
A1: A two-step pH process is highly recommended for optimal results. The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . The subsequent conjugation of the activated PEG-NHS ester to a primary amine on the target molecule is most effective at a neutral to slightly basic pH, in the range of 7.0-8.5 . A pH of 7.2-8.0 is often a good starting point for the conjugation step.[1] This two-step approach allows for the independent optimization of both the activation and conjugation reactions, leading to higher overall yields.[1]
Q2: What are the recommended molar ratios of EDC, NHS, and this compound to my target molecule?
A2: The optimal molar ratios can be system-dependent and may require empirical determination. However, a good starting point is a molar excess of the PEG reagent over the amine-containing molecule to drive the reaction towards the desired PEGylated product.[2] See the table below for recommended starting molar ratios.
Q3: Why is my conjugation yield consistently low?
A3: Low conjugation yield can be attributed to several factors, including suboptimal reaction conditions, reagent quality, issues with the target molecule, and inefficient purification. Common culprits include incorrect pH, hydrolysis of the activated NHS ester, the presence of competing nucleophiles in the buffer, and inactive EDC or NHS reagents due to moisture.
Q4: What are the best buffers to use for the activation and conjugation steps?
A4: Buffer selection is critical to avoid interference with the reaction. For the activation step (pH 4.5-6.0), a non-amine, non-carboxylate buffer like 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) is highly recommended.[1] For the conjugation step (pH 7.0-8.5), amine-free buffers such as Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer are suitable.[1] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for the activated PEG.[1]
Q5: How can I confirm that my this compound has been successfully conjugated to my protein?
A5: Several analytical techniques can be used to confirm successful conjugation. SDS-PAGE will show an increase in the apparent molecular weight of the protein. Size Exclusion Chromatography (SEC) can separate the larger PEGylated conjugate from the unreacted protein. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used, where the PEGylated protein will typically have a different retention time than the native protein. Finally, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can provide a definitive confirmation of the mass increase corresponding to the attached PEG chain(s).[3]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Suggested Solution(s) |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Use fresh reagents and allow them to equilibrate to room temperature before opening to prevent moisture condensation.[4] Prepare EDC and NHS solutions immediately before use.[4] |
| Incorrect pH | Verify the pH of your activation buffer (should be 4.5-6.0) and your conjugation buffer (should be 7.0-8.5).[1] Use a calibrated pH meter. |
| Hydrolysis of NHS-ester | The NHS ester is susceptible to hydrolysis, especially at higher pH. Minimize the time between the activation and conjugation steps. If a desalting step is performed after activation, do it quickly and at a lower pH before raising the pH for conjugation. |
| Competing Nucleophiles | Ensure your buffers are free of primary amines (e.g., Tris, glycine) and other nucleophiles that can react with the activated PEG.[1] If your protein solution contains such buffers, perform a buffer exchange into an appropriate conjugation buffer before the reaction. |
| Low Reactivity of Target Amines | The primary amines on your target molecule may be sterically hindered or have a high pKa. Try increasing the pH of the conjugation step towards 8.5 to increase the proportion of deprotonated, reactive amines. |
| Insufficient Reagent Concentration | Optimize the molar excess of this compound, EDC, and NHS. Refer to the data presentation table for recommended starting ratios. |
Problem 2: Protein Aggregation or Precipitation During/After Conjugation
| Possible Cause | Suggested Solution(s) |
| High Degree of PEGylation | A high density of attached PEG chains can sometimes lead to insolubility or aggregation. Reduce the molar excess of the activated PEG linker in your reaction. |
| Inappropriate Buffer Conditions | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability and solubility throughout the reaction. |
| Reaction Temperature | Performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) can sometimes reduce aggregation compared to shorter reactions at room temperature. |
| High Protein Concentration | High protein concentrations can favor intermolecular crosslinking and aggregation. Try reducing the protein concentration. |
Data Presentation
Illustrative Reaction Parameters for this compound Conjugation
The following table provides a summary of recommended starting parameters for optimizing your conjugation reaction. The exact optimal conditions may vary depending on the specific properties of your target molecule.
| Parameter | Activation Step | Conjugation Step | Rationale |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | Optimizes EDC/NHS activation and subsequent amine coupling, respectively.[1] |
| Buffer | 0.1 M MES | PBS, Borate, or Carbonate | Avoids competing side reactions.[1] |
| This compound:Target Molar Ratio | - | 10:1 to 50:1 | A molar excess drives the reaction towards the product. |
| EDC:this compound Molar Ratio | 2:1 to 10:1 | - | Ensures efficient activation of the carboxylic acid.[2] |
| NHS:this compound Molar Ratio | 2:1 to 5:1 | - | Stabilizes the activated intermediate, improving coupling efficiency.[2] |
| Reaction Time | 15 - 30 minutes | 1 - 2 hours (RT) or overnight (4°C) | Allows for sufficient activation and conjugation. |
| Temperature | Room Temperature | Room Temperature or 4°C | Balances reaction rate with protein stability. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Model Protein (Lysozyme)
This protocol provides a general guideline for the conjugation of this compound to lysozyme (B549824).
Materials:
-
This compound
-
Lysozyme
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL solution of lysozyme in Conjugation Buffer.
-
Dissolve this compound in Activation Buffer to a concentration of 10 mM.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.
-
-
Activation of this compound (pH 6.0):
-
In a reaction tube, add the this compound solution.
-
Add the EDC stock solution to achieve a 5-fold molar excess over the this compound.
-
Immediately add the NHS stock solution to achieve a 5-fold molar excess over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Lysozyme (pH 7.4):
-
(Optional but recommended) Remove excess EDC and NHS byproducts using a desalting column equilibrated with Activation Buffer.
-
If the desalting step was skipped, add the activated this compound solution directly to the lysozyme solution. Adjust the pH of the reaction mixture to 7.2-7.5 with a small amount of concentrated, amine-free base if necessary.
-
Aim for a 20-fold molar excess of activated PEG to lysozyme.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted PEG-NHS esters.
-
-
Purification:
-
Purify the PEGylated lysozyme from unreacted PEG and byproducts using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Protocol 2: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for separating the PEGylated protein from unreacted PEG and native protein.
Materials:
-
SEC column with an appropriate molecular weight fractionation range
-
HPLC or FPLC system
-
SEC Mobile Phase (e.g., 1X PBS, pH 7.4)
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the SEC Mobile Phase at the manufacturer's recommended flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the quenched conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should typically be less than 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the SEC Mobile Phase at a constant flow rate. The larger PEGylated protein will elute first, followed by the unreacted native protein, and finally the smaller unreacted PEG molecules. Collect fractions corresponding to the different peaks observed on the chromatogram.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the pure product for further use.
Mandatory Visualizations
Caption: EDC/NHS reaction pathway for this compound conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Troubleshooting Low Reaction Efficiency in PEGylation
Welcome to the technical support center for PEGylation troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the PEGylation process, with a focus on improving reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing PEGylation reaction efficiency?
A1: Several critical parameters govern the success of a PEGylation reaction. These include:
-
pH of the reaction buffer: The pH affects the reactivity of the targeted functional groups on the protein or molecule. For amine-specific PEGylation (e.g., targeting lysine (B10760008) residues), a pH range of 7-9 is generally optimal for the reaction with NHS esters.[1][2] For N-terminal specific PEGylation, a lower pH can provide greater selectivity.
-
Molar ratio of PEG to the target molecule: An excess of the PEG reagent is often used to drive the reaction to completion. However, an excessive amount can lead to purification challenges and is not always the most efficient solution.[3]
-
Reaction temperature: Temperature influences the reaction rate. While higher temperatures can speed up the reaction, they may also lead to protein degradation or aggregation. A common starting point is room temperature or 4°C for overnight reactions.[4]
-
Reaction time: The duration of the reaction needs to be sufficient to allow for the desired level of PEGylation. Reaction times can range from a few hours to overnight.[5]
-
Concentration of reactants: Higher concentrations of both the PEG reagent and the target molecule can increase the reaction rate, but may also increase the risk of aggregation.[4]
-
Quality of the PEG reagent: The purity and reactivity of the PEG reagent are crucial. The presence of impurities, such as diol in a monofunctional PEG reagent, can lead to unwanted cross-linking and aggregation.[4][6]
Q2: How can I determine the efficiency of my PEGylation reaction?
A2: Several analytical techniques can be used to assess PEGylation efficiency:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a common and straightforward method to visualize the increase in molecular weight of the PEGylated product compared to the unmodified molecule.[7][8] The appearance of higher molecular weight bands and the reduction or disappearance of the original band indicate a successful reaction.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. PEGylated molecules, being larger, will elute earlier than their unmodified counterparts. SEC can be used to quantify the amount of PEGylated product, unreacted starting material, and aggregates.[9][10][11]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can provide precise molecular weight information, confirming the attachment of PEG chains and determining the degree of PEGylation.
-
Colorimetric Assays (e.g., TNBS assay): For amine-specific PEGylation, the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the number of free primary amines before and after the reaction. A decrease in the number of free amines indicates successful PEGylation.[12][13][14]
Q3: What are the common causes of protein aggregation during PEGylation?
A3: Protein aggregation is a frequent issue in PEGylation and can be caused by several factors:
-
Intermolecular Cross-linking: Using bifunctional PEG reagents with molecules that have multiple reactive sites can lead to the formation of large, insoluble aggregates.[4]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[4]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can impact protein stability. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.[4]
-
Poor Reagent Quality: The presence of diol impurities in monofunctional PEG reagents can cause unintended cross-linking.[4][6]
Troubleshooting Guides
Issue 1: Low or No PEGylation Observed on SDS-PAGE
If you are not observing the expected higher molecular weight band for your PEGylated product on an SDS-PAGE gel, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for aggregation during PEGylation.
| Potential Cause | Recommended Action |
| Intermolecular Cross-linking | - If using a bifunctional PEG reagent, switch to a monofunctional version to prevent cross-linking. - If bifunctional PEG is required, carefully control the stoichiometry to favor intramolecular modification. |
| High Reactant Concentrations | - Reduce the concentration of the protein and/or the PEG reagent. [4] |
| Suboptimal Buffer Conditions | - Screen different buffer systems and pH values to find conditions that maximize protein stability. - Consider adding stabilizing excipients to the reaction buffer, such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or amino acids (e.g., arginine). [4] |
| Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation. [4] |
| Poor PEG Reagent Quality | - Ensure the monofunctional PEG reagent has low diol content. [4][6] |
Quantitative Data Summary
The following table summarizes the optimized conditions for the PEGylation of Bovine Serum Albumin (BSA) nanoparticles as determined by response surface methodology. These values can serve as a starting point for optimizing your own PEGylation reactions.
Table 1: Optimized PEGylation Conditions for BSA Nanoparticles [12][15]
| Parameter | Optimized Value |
|---|---|
| PEG Concentration | 32.5 g/L |
| Incubation Time | 10 min |
| Incubation Temperature | 27°C |
| pH | 7 |
These conditions were optimized for 5 mg of BSA nanoparticles in 1 mL of phosphate (B84403) buffer using mPEG-SPA (5,000 Da). [12]
Experimental Protocols
Protocol 1: Determination of PEGylation Efficiency using the TNBS Assay
This protocol allows for the quantification of free primary amino groups before and after PEGylation to determine the extent of modification. [12][13][14] Materials:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
TNBS Reagent: 0.01% (w/v) 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) in reaction buffer (prepare fresh)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
1 N Hydrochloric Acid (HCl)
-
Unmodified protein/molecule (for standard curve and control)
-
PEGylated protein/molecule sample
Procedure:
-
Prepare a standard curve using a known concentration range of the unmodified protein or a standard amine-containing compound (e.g., glycine) in the reaction buffer.
-
Prepare the unmodified control and the PEGylated sample at the same concentration in the reaction buffer.
-
To 0.5 mL of each standard, control, and sample, add 0.25 mL of the 0.01% TNBS reagent.
-
Incubate the mixtures at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.
-
Measure the absorbance of each solution at 335 nm using a spectrophotometer.
-
Calculate the concentration of free amines in your samples by comparing their absorbance to the standard curve.
-
Determine the PEGylation efficiency using the following formula: Efficiency (%) = [1 - (Free amines in PEGylated sample / Free amines in unmodified control)] x 100
Protocol 2: Analysis of PEGylated Proteins by SDS-PAGE
This protocol provides a method to visualize the results of a PEGylation reaction. [7][8][16] Materials:
-
Polyacrylamide gels (appropriate percentage for the expected molecular weight of the PEGylated product)
-
SDS-PAGE running buffer
-
Sample loading buffer (e.g., Laemmli buffer)
-
Molecular weight markers
-
Unmodified protein/molecule control
-
PEGylated protein/molecule sample
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare the unmodified control and PEGylated samples by mixing with sample loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Load the molecular weight markers, unmodified control, and PEGylated samples into the wells of the polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Blue) and agitate gently for the recommended time.
-
Destain the gel with an appropriate destaining solution until the protein bands are clearly visible against a clear background.
-
Analyze the gel. A successful PEGylation will show a new band at a higher apparent molecular weight compared to the unmodified control, and a decrease in the intensity of the original band.
Protocol 3: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)
SEC is a common method for separating PEGylated proteins from unreacted protein and excess PEG reagent. [9][10][11] Materials:
-
SEC column with an appropriate molecular weight cut-off
-
Chromatography system (e.g., FPLC, HPLC)
-
Mobile phase buffer (e.g., phosphate-buffered saline, pH 7.4)
-
PEGylation reaction mixture
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase buffer.
-
Filter the PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.
-
Inject the filtered sample onto the equilibrated column. The injection volume should typically be 1-2% of the total column volume for optimal resolution.
-
Elute the sample with the mobile phase buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm (for proteins).
-
Collect fractions corresponding to the different peaks. The PEGylated protein, having a larger hydrodynamic radius, will elute first, followed by the unmodified protein, and finally the smaller, unreacted PEG reagent.
-
Analyze the collected fractions by SDS-PAGE to confirm the identity of the species in each peak.
References
- 1. idosi.org [idosi.org]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. espace.inrs.ca [espace.inrs.ca]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein analysis SDS PAGE [qiagen.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SDS-PAGE Protocol | Rockland [rockland.com]
common side reactions with m-PEG1000-CH2COOH and how to avoid them
Welcome to the technical support center for m-PEG1000-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and offer troubleshooting strategies for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a methoxy-terminated polyethylene (B3416737) glycol with a carboxylic acid functional group. The "1000" indicates an average molecular weight of 1000 g/mol . Its primary application is in bioconjugation, a process also known as PEGylation, where it is covalently attached to molecules such as proteins, peptides, antibodies, or small molecules. This modification can improve the solubility, stability, and pharmacokinetic properties of the target molecule.[1]
Q2: What is the most common method for conjugating this compound to other molecules?
The most common method for conjugating this compound is through the activation of its terminal carboxylic acid group using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1] The activated PEG-NHS ester then readily reacts with primary amines on the target molecule to form a stable amide bond.[1][2]
Q3: Why is my PEGylation reaction with this compound failing or showing low yield?
Low or no conjugation is a common issue that can arise from several factors:
-
Hydrolysis of the activated PEG: The EDC/NHS-activated this compound is sensitive to water and can hydrolyze back to its carboxylic acid form before it has a chance to react with the target molecule.[1]
-
Inactive reagents: EDC and NHS are moisture-sensitive. If they have been improperly stored, they may be inactive.[1]
-
Incorrect pH: The two main steps of the reaction, activation and conjugation, have different optimal pH ranges.[1][3]
-
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated PEG, reducing the yield of the desired conjugate.[4]
Q4: How can I control the degree of PEGylation and avoid multiple PEG chains attaching to my protein?
Controlling the degree of PEGylation is crucial for obtaining a homogeneous product. This can be achieved by:
-
Adjusting the stoichiometry: Carefully controlling the molar ratio of the this compound to the target molecule is the primary method for influencing the extent of PEGylation.
-
Optimizing reaction conditions: Factors such as reaction time, temperature, and pH can also affect the degree of PEGylation.
-
Site-specific PEGylation: For more precise control, consider strategies that target specific amino acid residues, such as N-terminal PEGylation.[5]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Low or No Conjugation Product Observed
| Potential Cause | Recommended Solution |
| Hydrolysis of activated PEG-NHS ester | Perform the conjugation step immediately after the activation of this compound with EDC/NHS. Minimize the time the activated PEG is in an aqueous environment before the addition of the amine-containing target molecule.[1] |
| Inactive EDC or NHS | Use fresh, high-quality EDC and NHS. Store these reagents in a desiccator at the recommended temperature. Allow the vials to warm to room temperature before opening to prevent moisture condensation.[1] |
| Suboptimal pH for activation or conjugation | For the activation step with EDC/NHS, maintain a pH between 4.5 and 6.0. For the subsequent conjugation to a primary amine, adjust the pH to a range of 7.2 to 8.0.[1][3] |
| Presence of primary amines in the buffer | Use amine-free buffers such as Phosphate-Buffered Saline (PBS) or 2-(N-morpholino)ethanesulfonic acid (MES).[4] Avoid buffers like Tris. |
Issue 2: Precipitation of the Protein During the Reaction
| Potential Cause | Recommended Solution |
| High degree of PEGylation | Reduce the molar excess of the activated this compound relative to the protein. A lower degree of PEGylation may prevent a decrease in solubility. |
| Change in protein conformation | Perform the reaction at a lower temperature (e.g., 4°C) to minimize conformational changes in the protein that could lead to aggregation. |
| Local high concentration of reagents | Add the activated PEG solution to the protein solution slowly and with gentle stirring to avoid localized high concentrations that can cause precipitation. |
Issue 3: Heterogeneity of the Final Product
| Potential Cause | Recommended Solution |
| Multiple available reaction sites on the target molecule | To obtain a more homogeneous product, consider site-specific PEGylation strategies. For example, targeting the N-terminal amine can be achieved at a lower pH where it is more reactive than the epsilon-amino groups of lysine (B10760008) residues.[5] |
| Polydispersity of the starting PEG material | While this compound has an average molecular weight of 1000, there will be a distribution of chain lengths. For applications requiring a highly uniform product, consider using monodisperse PEG linkers. |
| Inadequate purification | Employ high-resolution purification techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the different PEGylated species. |
Experimental Protocols
General Protocol for Activation of this compound and Conjugation to a Protein
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Amine-containing protein in Coupling Buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 2-5 fold molar excess of both EDC and NHS to the PEG solution.[1]
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Immediately add the activated PEG solution to your protein solution in the Coupling Buffer. The molar ratio of PEG to protein should be optimized for your desired degree of PEGylation (a 5-20 fold molar excess of PEG is a common starting point).[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will quench any unreacted PEG-NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Analyze the purified conjugate using SDS-PAGE and/or HPLC to assess the degree of PEGylation and purity.
-
Visualizations
Caption: Experimental workflow for a typical PEGylation reaction.
Caption: Troubleshooting decision tree for low PEGylation yield.
Caption: EDC/NHS activation and conjugation pathway.
References
Technical Support Center: Optimizing pH Conditions for m-PEG1000-CH2COOH Coupling
Welcome to the technical support center for optimizing your m-PEG1000-CH2COOH coupling reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for activating this compound with EDC and NHS?
A1: The activation of the carboxylic acid group on this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog Sulfo-NHS is most efficient in an acidic environment. The recommended pH range for this activation step is between 4.5 and 6.0.[1][2][3] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer.[1]
Q2: What is the ideal pH for coupling the activated m-PEG1000-NHS ester to a primary amine?
A2: The subsequent reaction of the activated NHS-ester with a primary amine on a target molecule is most efficient at a neutral to slightly basic pH, typically in the range of 7.0 to 8.5.[1][4][5] A pH of 8.3-8.5 is often recommended as an ideal balance between the reaction rate and the stability of the NHS-ester.[1] This is because the primary amine needs to be in its unprotonated form (-NH2) to act as an effective nucleophile.[1] Suitable buffers for this step include Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer.[1][2][6]
Q3: Why is a two-step protocol with different pH values recommended for the coupling reaction?
A3: A two-step protocol is highly recommended because it allows for the independent optimization of the two critical stages of the reaction.[1] The first step, activation, is performed at an acidic pH (4.5-6.0) to maximize the formation of the amine-reactive NHS-ester.[1] The second step, conjugation, involves raising the pH to a neutral or basic level (7.2-8.0) for the efficient reaction of the NHS-ester with the target amine.[1] This approach helps to prevent side reactions and generally leads to higher conjugation yields.[1]
Q4: What is NHS-ester hydrolysis and how does pH affect it?
A4: NHS-ester hydrolysis is a competing reaction where the activated NHS-ester reacts with water, which regenerates the original carboxylic acid. This renders the m-PEG1000-acid unable to conjugate to the target amine. The rate of this hydrolysis is highly dependent on pH and increases significantly as the pH becomes more alkaline.[1][7] This makes the NHS-ester intermediate less stable at the higher pH values required for amine coupling, creating a trade-off that must be carefully managed.[1]
Q5: Which buffers should I avoid during the coupling reaction?
A5: It is critical to select buffers that do not interfere with the reaction. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for the activated PEG, significantly reducing conjugation efficiency.[1][2][6] Buffers with carboxylates, like acetate, should also be avoided during the activation step as they can compete with the PEG's carboxyl group.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[8] |
| Incorrect pH for activation or conjugation. | Ensure the Activation Buffer is at pH 4.5-6.0 and the Coupling Buffer is at pH 7.2-8.0.[8] | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after the activation step.[8] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS, MES, or borate for the reaction.[1][8] | |
| Precipitation of Protein during Reaction | High degree of PEGylation leading to insolubility. | Optimize the molar ratio of the activated PEG linker to the protein. A 10-20 fold molar excess of the linker is a good starting point.[8] |
| Incorrect buffer conditions. | Ensure the buffer composition and pH are suitable for the protein's stability. |
Experimental Protocols
Two-Step EDC/NHS Coupling of this compound to a Primary Amine
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-containing target molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[8]
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
Step 1: Activation of this compound (pH 4.5-6.0)
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[8]
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer.[8]
-
Dissolve the this compound in the Activation Buffer.
-
Add the EDC solution to the this compound solution. A 2- to 10-fold molar excess of EDC over this compound is a common starting point.[1]
-
Immediately add the Sulfo-NHS solution. Use a 1.25- to 2.5-fold molar excess of Sulfo-NHS over EDC.[1]
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Coupling to the Amine-Containing Molecule (pH 7.0-8.5)
-
Immediately after activation, add the activated this compound solution to your amine-containing target molecule dissolved in the Coupling Buffer.
-
The pH of the final reaction mixture should be between 7.2 and 8.0.[8]
-
The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point.[8]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Remove excess, unreacted PEG and byproducts by using a desalting column or through dialysis.
Data Presentation
Table 1: pH Optimization for the Two-Step Coupling Reaction
| Reaction Step | Parameter | Recommended Range | Optimal | Rationale |
| Activation | pH | 4.5 - 6.0[1] | 5.5 | Maximizes the formation of the amine-reactive NHS-ester. |
| Buffer | MES, non-amine, non-carboxylate[1] | 0.1 M MES | Avoids competing reactions. | |
| Coupling | pH | 7.0 - 8.5[1] | 7.2 - 8.0[1] | Balances amine reactivity (favored at higher pH) and NHS-ester stability (favored at lower pH). |
| Buffer | PBS, Borate, Carbonate[1] | PBS | Amine-free buffer that maintains physiological pH. |
Visualizations
Caption: Workflow for the two-step m-PEG-CH2COOH coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. PEG (Succinimidyl Carboxymethyl Ester)2 - JenKem [jenkemusa.com]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing the Immunogenicity of PEGylated Proteins
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing the immunogenicity associated with polyethylene (B3416737) glycol (PEG)-conjugated proteins.
Frequently Asked questions (FAQs)
Q1: What is PEGylation and what are its primary benefits?
A1: PEGylation is a process where polyethylene glycol (PEG) chains are attached to a protein, peptide, or other biomolecule. This modification creates a hydrophilic shield around the molecule. The primary benefits include an increased drug half-life due to reduced kidney clearance, enhanced protein stability, improved solubility, and a decrease in the immunogenicity of the parent protein by masking its antigenic sites.[1][2][3]
Q2: What causes an immune response to PEG itself?
A2: Although once thought to be non-immunogenic, PEG can elicit an immune response, leading to the formation of anti-PEG antibodies (APAs).[2] This can be caused by several factors:
-
Prior Exposure: PEG is widely used in cosmetics, food products, and pharmaceuticals, leading to the presence of pre-existing anti-PEG antibodies in a significant portion of the general population.[1][4][5] Studies have reported prevalence rates ranging from under 1% to as high as 72% in healthy individuals.[4][6]
-
T-Cell Dependent and Independent Pathways: PEG conjugates can trigger both T-cell dependent and independent immune responses. PEGylated proteins often induce a T-cell dependent response, leading to the production of high-affinity IgG antibodies.[1] In contrast, the highly repetitive structure of the PEG backbone can directly activate B-cells in a T-cell independent manner, typically resulting in the production of IgM antibodies.[1]
Q3: What are the experimental and clinical consequences of an anti-PEG immune response?
A3: The presence of anti-PEG antibodies can lead to several adverse outcomes:
-
Accelerated Blood Clearance (ABC): This is a phenomenon where subsequent doses of a PEGylated drug are cleared from circulation much faster than the initial dose.[7][8][9] Anti-PEG antibodies, particularly IgM, bind to the PEGylated molecule, leading to its rapid uptake by macrophages and elimination from the body.[9]
-
Reduced Therapeutic Efficacy: By accelerating clearance and potentially neutralizing the drug's activity, APAs can significantly decrease the effectiveness of the therapy.[7]
-
Hypersensitivity Reactions: Binding of APAs to PEGylated drugs can activate the complement system, leading to the release of inflammatory mediators that can cause hypersensitivity or infusion reactions, and in rare cases, anaphylaxis.[1][5]
Q4: Do the structural characteristics of PEG affect its immunogenicity?
A4: Yes, the physicochemical properties of PEG play a crucial role in its potential to elicit an immune response:
-
Molecular Weight: Higher molecular weight PEGs (e.g., >20 kDa) are generally more immunogenic than lower molecular weight PEGs.[1][10]
-
Structure: Linear PEGs tend to be more immunogenic than branched PEGs, which can provide more effective "shielding" of the protein core.[11]
-
Terminal Groups: The chemical group at the end of the PEG chain can influence immunogenicity. For instance, some animal studies suggest that methoxy-PEG (mPEG) can be more immunogenic than hydroxy-PEG (HO-PEG).[10]
Q5: What are the main strategies to mitigate the immunogenicity of PEGylated proteins?
A5: Several strategies can be employed during drug development to reduce the risk of an anti-PEG immune response:
-
Optimize PEG Characteristics: Use the lowest effective molecular weight and consider branched structures to reduce antigenicity.[11]
-
Site-Specific PEGylation: Controlled, site-specific attachment of PEG can produce a more homogeneous product and minimize the exposure of new, potentially immunogenic epitopes.[11]
-
Develop Alternative Polymers: Researchers are exploring other hydrophilic polymers as alternatives to PEG, such as poly(N-vinylpyrrolidone) or polyglycerols, which may have lower immunogenicity.[1]
-
Pre-screening Patients: For drugs known to have immunogenicity risks, screening patients for pre-existing anti-PEG antibodies before starting treatment can help predict potential adverse reactions.[4]
Troubleshooting Guide
This section addresses specific problems that may arise during preclinical or clinical studies involving PEGylated proteins.
Problem 1: The PEGylated protein shows unexpectedly rapid clearance from circulation, especially after the first dose.
-
Possible Cause: This is the classic presentation of the Accelerated Blood Clearance (ABC) phenomenon, likely mediated by treatment-induced or pre-existing anti-PEG IgM and/or IgG antibodies.[7][8]
-
Troubleshooting Steps:
-
Screen for Anti-PEG Antibodies: Collect serum or plasma samples from before and after drug administration and test for the presence and titer of anti-PEG IgG and IgM using a validated ELISA (see Protocol 1). A significant increase in anti-PEG antibody levels post-treatment strongly suggests an immunogenic response is responsible for the rapid clearance.
-
Investigate the Role of Complement: The binding of anti-PEG antibodies can activate the complement system, aiding in the rapid clearance. Assays to measure complement activation (e.g., C3a/C5a levels) can provide further mechanistic insight.
-
Saturation Strategy (Experimental): In preclinical models, pre-infusing with a high molecular weight (e.g., 40 kDa) "free" PEG has been shown to saturate circulating anti-PEG antibodies, temporarily preventing them from binding to the subsequently administered PEGylated therapeutic and thereby restoring normal circulation times.[7] This approach could be explored to confirm the role of APAs.
-
Problem 2: There is a loss of therapeutic efficacy or high variability in patient response.
-
Possible Cause: Anti-PEG antibodies may be neutralizing the biological activity of the protein or causing its rapid clearance, reducing the amount of drug that reaches the target site.[7] High variability between subjects may be due to differing levels of pre-existing APAs.[4]
-
Troubleshooting Steps:
-
Correlate Antibody Titers with Efficacy: Analyze patient data to determine if there is a correlation between anti-PEG antibody titers and clinical or pharmacodynamic endpoints. Patients with high APA titers may show a reduced therapeutic response.
-
Perform a Neutralizing Antibody Assay: Develop an in vitro assay (e.g., a cell-based activity assay or a competitive ligand-binding assay) to determine if the anti-PEG antibodies are directly inhibiting the function of the PEGylated protein.
-
Evaluate Pre-existing Antibodies: Test pre-dose patient samples to assess the prevalence and levels of pre-existing anti-PEG antibodies. This can help explain inter-individual variability in response and identify at-risk patient populations.[4][6]
-
Problem 3: Assay results (e.g., PK/PD ELISA) are inconsistent or show high background.
-
Possible Cause: Anti-PEG antibodies in the sample can interfere with immunoassays. For example, in a sandwich ELISA designed to measure the concentration of a PEGylated drug, an anti-PEG antibody could "bridge" the capture and detection antibodies, causing a false positive signal or other artifacts.
-
Troubleshooting Steps:
-
Specificity Testing: Confirm that the signal in your assay is specific to the drug and not an artifact. This can be done by trying to inhibit the signal with an excess of non-PEGylated protein or free PEG.
-
Modify Assay Protocol: If interference is suspected, consider pre-treating samples to remove or dissociate immune complexes. While challenging, methods like acid dissociation followed by neutralization have been used to release the drug from binding proteins, which could include APAs.
-
Use an Orthogonal Assay Format: If a bridging format is problematic, consider an assay design that is less susceptible to interference, such as one that uses an anti-PEG antibody for capture and an anti-protein antibody for detection.
-
Key Experimental Protocols
Protocol 1: Direct ELISA for Screening of Anti-PEG Antibodies (IgG/IgM)
This protocol provides a general framework for a direct ELISA to detect anti-PEG antibodies in serum or plasma. Optimization and validation are critical for specific applications.
Materials:
-
High-binding 96-well microplates
-
Coating Antigen: Amine-terminated methoxy-PEG (NH2-mPEG, MW 5000 Da)
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer: 1% (w/v) non-fat dry milk in PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Sample Diluent: 1% milk in PBS
-
Detection Antibodies: HRP-conjugated anti-human IgG and anti-human IgM
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 1M Sulfuric Acid or 1M Hydrochloric Acid
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating:
-
Dilute NH2-mPEG5000 to 20 µg/mL in PBS.
-
Add 100 µL of the coating solution to each well of the 96-well plate.
-
Incubate overnight at room temperature.[12]
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 300 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.[12]
-
-
Sample Incubation:
-
Detection Antibody Incubation:
-
Development and Reading:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-20 minutes at room temperature. A blue color will develop.[13]
-
Add 100 µL of Stop Solution to each well. The color will change to yellow.
-
Read the absorbance at 450 nm within 30 minutes.
-
Specificity Confirmation: To confirm that the detected signal is specific to PEG, a competition assay can be performed. Pre-incubate positive samples with an excess of free PEG (e.g., diol-PEG) or the PEGylated drug before adding them to the coated plate. A significant reduction in the signal confirms specificity.[12]
Quantitative Data Summary
The immunogenicity of PEGylated molecules is not uniform and is influenced by several key factors. The table below summarizes findings on how these characteristics can impact the generation of an anti-PEG immune response.
| Factor | Characteristic | Impact on Immunogenicity | Reference |
| PEG Molecular Weight | High MW (>20 kDa) vs. Low MW (<5 kDa) | Higher MW PEGs are associated with stronger anti-PEG IgM responses. | [1] |
| PEG Structure | Branched vs. Linear | Branched PEGs may offer better immune shielding and can be less immunogenic than linear PEGs. | [11] |
| PEG Terminus | Methoxy-PEG (mPEG) vs. Hydroxy-PEG (HO-PEG) | Some studies suggest mPEG can be more immunogenic and antigenic than HO-PEG. | [10] |
| Carrier Molecule | Non-human protein vs. Human protein | PEG conjugated to non-human proteins triggers a much stronger anti-PEG response compared to human-derived proteins. | [1] |
| Prevalence of APAs | Healthy Population (1970s-1990s) | ~56% of individuals had detectable anti-PEG IgG or IgM, suggesting this is a long-standing phenomenon. | [4] |
| Prevalence of APAs | Healthy Population (Modern Studies) | Reported prevalence varies widely, from 23% to over 72%, likely due to different assay sensitivities. | [4][6] |
| Administration Route | Subcutaneous vs. Intravenous | Subcutaneous administration may be more likely to elicit an immune response than intravenous administration. | [11] |
Visualizations: Workflows and Mechanisms
Caption: Mechanisms of Anti-PEG Antibody (APA) Induction.
Caption: Troubleshooting Workflow for Poor In Vivo Performance.
Caption: Decision Guide for Mitigating Immunogenicity.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. celerion.com [celerion.com]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Accelerated Blood Clearance Phenomenon Reduces the Passive Targeting of PEGylated Nanoparticles in Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
Technical Support Center: Mitigating Reduced Bioactivity After PEGylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the loss of biological activity following protein PEGylation.
Frequently Asked Questions (FAQs)
Q1: Why does PEGylation sometimes lead to a loss of bioactivity?
A1: The covalent attachment of Polyethylene Glycol (PEG) chains can cause a reduction in bioactivity primarily through "steric hindrance." The flexible PEG polymer can physically mask the protein's active site or receptor-binding domains, preventing or reducing its interaction with its target.[1] This effect is a major reason for the potential loss of function after modification.[2] Additionally, non-specific PEGylation can modify amino acids that are critical for the protein's biological function, further contributing to activity loss.[3]
Q2: What are the most critical factors to consider when designing a PEGylation strategy to preserve bioactivity?
A2: To ensure the beneficial effects of PEGylation on pharmacokinetic properties without compromising biological activity, several key parameters must be considered.[4][5] These include:
-
PEG Molecular Weight (MW) and Structure: Higher MW PEGs and branched structures offer greater steric hindrance, which can enhance shielding from proteases and the immune system but may also increase the risk of masking active sites.[4][2]
-
Site of PEG Attachment: The location of PEG conjugation is crucial. Modification sites should be chosen on the protein surface far from receptor-binding or active sites.[2][3]
-
Number of Attached PEGs: The degree of PEGylation (mono-, di-, or multi-PEGylated) must be optimized. While multiple PEGs can improve shielding, they also increase the likelihood of reduced activity.[5]
-
Linker Chemistry: The chemical linker used to attach PEG to the protein can influence the stability and release characteristics of the conjugate, impacting its overall performance.[3]
Q3: What is site-specific PEGylation and how does it help maintain bioactivity?
A3: Site-specific PEGylation is a strategy that attaches PEG to a pre-determined, specific amino acid residue on the protein.[6][7] This approach is highly advantageous because it allows for the creation of a homogeneous product and avoids random modification of residues that may be essential for the protein's function.[7][8] By selecting a conjugation site distant from the active or binding domains, the biological activity of the protein can be largely preserved while still gaining the pharmacokinetic benefits of PEGylation.[7][9] Common methods include targeting N-terminal amino groups or genetically introducing a unique cysteine residue for thiol-specific PEGylation.[6][10]
Q4: How do I optimize my PEGylation reaction conditions?
A4: Optimizing reaction conditions is critical for controlling the specificity and extent of PEGylation.[2] Key parameters to adjust include:
-
pH: The pH of the reaction buffer can be manipulated to target specific amino acid residues. For example, performing the reaction at a lower pH (around 7.0 or below) can favor the modification of the N-terminal α-amino group over the ε-amino groups of lysine (B10760008) residues, as the N-terminus generally has a lower pKa.[7][9]
-
Molar Ratio: The molar ratio of the PEG reagent to the protein directly influences the degree of PEGylation. This should be carefully titrated to achieve the desired number of attached PEG chains.[2]
-
Temperature and Time: Reaction temperature and duration should be optimized to ensure complete conjugation without causing protein degradation or aggregation.[2]
Q5: Can the structure of the PEG itself affect my protein's activity?
A5: Yes, the architecture of the PEG polymer plays a significant role. Branched PEGs, compared to linear PEGs of the same total molecular weight, can offer more effective shielding of the protein surface, which can be beneficial for reducing immunogenicity.[2][3] However, this enhanced shielding can also lead to a greater reduction in bioactivity if the PEG molecule obstructs the protein's functional sites.[2] The choice between a linear or branched PEG depends on finding the right balance between extending the drug's half-life and retaining its function.[4]
Troubleshooting Guide
Problem: Significant loss of bioactivity observed after PEGylation.
This workflow provides a step-by-step approach to diagnosing and resolving issues related to reduced bioactivity in PEGylated proteins.
Caption: Troubleshooting workflow for reduced bioactivity post-PEGylation.
Visualizing the Problem: Steric Hindrance
The primary cause of reduced bioactivity is the physical blocking of the protein's active site by the PEG chain.
Caption: Steric hindrance of the active site by a PEG chain.
Data on Bioactivity Retention
The impact of PEGylation on bioactivity varies widely depending on the protein, the PEG characteristics, and the conjugation strategy.
| Protein | PEG Type / Size | PEGylation Strategy | Retained Bioactivity (%) | Reference |
| Interferon α-2a | 40 kDa Branched | Random | ~7% | [11][12] |
| Interferon α-2b | 12 kDa Linear | Site-specific (His34) | ~35% | [3] |
| TNF-α (Lysine-deficient) | 20 kDa Linear | N-terminal | Higher antitumor activity | [2] |
| TNF-α (Lysine-deficient) | 40 kDa Branched | N-terminal | Activity Lost | [2] |
| L-asparaginase | Various | Site-specific (disulfide) | Activity Retained | [6] |
| Interferon α-2b | Various | Site-specific (disulfide) | Large Decrease in Activity | [6] |
Key Experimental Protocols
Protocol 1: Site-Specific PEGylation via Cysteine Tagging
This protocol outlines a common workflow for achieving site-specific modification by introducing a unique cysteine residue.[6]
Caption: Workflow for site-specific PEGylation using a cysteine tag.
Detailed Methodology:
-
Site Selection: Use protein modeling software and literature review to identify a surface-exposed amino acid that is not involved in receptor binding or catalytic activity.
-
Mutagenesis: Genetically engineer the protein to substitute the selected amino acid with a cysteine. Ensure the protein does not contain other free cysteines to guarantee specificity.[6]
-
Expression and Purification: Express the mutant protein in a suitable host system and purify it to homogeneity.
-
PEGylation Reaction:
-
Dissolve the purified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).
-
If necessary, gently reduce any existing disulfide bonds that are not essential for structure, although this method works best for proteins without structural disulfides.
-
Add a 5- to 10-fold molar excess of a thiol-reactive PEG reagent, such as PEG-maleimide or PEG-vinylsulfone.[9]
-
Incubate the reaction at 4°C or room temperature for 2-4 hours, or as optimized.
-
-
Purification: Separate the PEGylated conjugate from unreacted protein and excess PEG reagent using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization & Bioactivity Assay:
-
Confirm successful conjugation and purity using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.[8]
-
Perform an appropriate in vitro bioassay (e.g., cell proliferation, enzyme kinetics) to compare the specific activity of the PEGylated conjugate to the unmodified protein.
-
Protocol 2: General In Vitro Bioactivity Assay
-
Preparation: Prepare stock solutions of the unmodified (native) protein and the purified PEGylated conjugate in an appropriate assay buffer.
-
Serial Dilution: Create a series of dilutions for both the native and PEGylated proteins to generate a dose-response curve.
-
Assay Performance:
-
Add the protein dilutions to the assay system (e.g., cell culture plates, substrate-filled microplates).
-
Include a negative control (buffer only) and a positive control (native protein).
-
-
Incubation: Incubate under conditions optimal for the biological activity being measured (e.g., 37°C for a specified time).
-
Measurement: Quantify the biological response using a suitable detection method (e.g., colorimetric substrate conversion, cell viability assay, reporter gene expression).
-
Data Analysis: Plot the response versus protein concentration for both the native and PEGylated samples. Calculate the EC₅₀ (half-maximal effective concentration) or specific activity for each. The percentage of retained bioactivity can be calculated as: (Activity of PEG-protein / Activity of native protein) x 100.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 5. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. interchim.fr [interchim.fr]
- 11. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Strategies to Control the Degree of PEGylation with m-PEG1000-CH2COOH
Welcome to the technical support center for controlling the degree of PEGylation with m-PEG1000-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of using this compound for PEGylation?
A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol with a carboxylic acid group. To conjugate this PEG to a primary amine (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein), the carboxylic acid group must first be activated. A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] The EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This activated PEG-NHS ester then readily reacts with primary amines on the target molecule to form a stable amide bond.[1][3]
Q2: How can I control the degree of PEGylation (DoP)?
A2: The degree of PEGylation, which is the number of PEG molecules attached to a single protein molecule, can be controlled by carefully adjusting several key reaction parameters:
-
Molar Ratio of PEG to Protein: This is one of the most critical factors. Increasing the molar excess of the activated this compound to the protein will generally result in a higher degree of PEGylation.[4]
-
Reaction pH: The pH of the conjugation reaction influences the reactivity of the primary amines on the protein. A higher pH (typically 7.0-8.0) deprotonates the amino groups, making them more nucleophilic and thus more reactive towards the PEG-NHS ester.[1][5][6]
-
Reaction Time: Longer reaction times can lead to a higher degree of PEGylation, although the reaction is often substantially complete within a few hours.[1]
-
Temperature: Most PEGylation reactions are carried out at room temperature or 4°C. Lower temperatures can slow down the reaction rate, potentially allowing for more controlled PEGylation.
Q3: What are the recommended buffers for the activation and conjugation steps?
A3: It is crucial to use amine-free buffers to avoid unwanted reactions with the activated PEG.
-
Activation Step (EDC/NHS): An acidic to neutral pH (4.5-7.2) is optimal for the activation of the carboxylic acid with EDC and NHS.[1][2] A common choice is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0.[1][3]
-
Conjugation Step (to the protein): A neutral to slightly basic pH (7.2-8.0) is ideal for the reaction of the PEG-NHS ester with the primary amines of the protein.[1][3] Phosphate-buffered saline (PBS) at pH 7.4 is a widely used buffer for this step.[1][3] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for the activated PEG.[1]
Experimental Protocols
Two-Step Protocol for Controlled PEGylation with this compound
This protocol outlines the activation of this compound followed by its conjugation to a protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Protein to be PEGylated
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
Step 1: Reagent Preparation
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
Step 2: Activation of this compound
-
In a reaction tube, dissolve the desired amount of this compound in the Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS to the this compound solution. A typical molar ratio is 1:2:2 (PEG:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation to the Protein
-
Dissolve the protein in the Conjugation Buffer at a suitable concentration.
-
Immediately after the activation step, add the activated this compound solution to the protein solution. The final reaction pH should be between 7.2 and 7.5.
-
The molar ratio of activated PEG to protein should be varied to control the degree of PEGylation (see Table 1). A starting point is often a 5 to 20-fold molar excess of PEG.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
Step 5: Purification
-
Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
Step 6: Characterization
-
Analyze the degree of PEGylation using methods such as SDS-PAGE, HPLC (SEC or RP-HPLC), MALDI-TOF mass spectrometry, or NMR spectroscopy.[4][7][8][9]
Experimental Workflow for Two-Step PEGylation
References
- 1. broadpharm.com [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
A Comparative Guide to Analyzing PEGylated Protein Purity: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of PEGylated protein therapeutics is a critical step in ensuring product safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this analysis, offering high resolution and quantitative capabilities. This guide provides an objective comparison of various HPLC methods with alternative techniques, supported by experimental data, to aid in selecting the most appropriate analytical strategy.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals, including improved stability, reduced immunogenicity, and extended circulation half-life. However, the PEGylation process can result in a heterogeneous mixture of products, including unreacted protein, free PEG, and proteins with varying numbers of attached PEG molecules (polydispersity) at different sites (positional isomers). Accurate and robust analytical methods are therefore essential to characterize and quantify the purity of the final PEGylated protein product.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful and versatile technique for the separation and quantification of PEGylated proteins. Different HPLC modes can be employed to exploit various physicochemical properties of the protein and its PEGylated forms.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The addition of PEG chains can alter the hydrophobicity of a protein, allowing for the separation of the native protein from its PEGylated counterparts. RP-HPLC is particularly effective in separating positional isomers of mono-PEGylated proteins, offering superior resolution compared to other methods.[1]
Advantages:
-
High resolution, capable of separating positional isomers.[1]
-
Excellent for analyzing the degree of PEGylation.
-
Compatible with mass spectrometry (MS) for further characterization.
Limitations:
-
May not be suitable for all PEGylated proteins, especially those with very large PEG chains, which can lead to poor recovery and peak shape.
-
Can be challenging to develop methods for complex mixtures.
Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, enabling the separation of PEGylated proteins from the smaller, unreacted native protein. SEC-HPLC is a robust method for quantifying aggregates and high molecular weight impurities.[2]
Advantages:
-
Effective for separating molecules based on size, including aggregates.[2]
-
Generally a non-denaturing method, preserving the protein's native structure.
-
Relatively simple method development.
Limitations:
-
May have poor resolution for separating different degrees of PEGylation or positional isomers, especially with smaller PEG chains.[3]
-
The separation of free PEG from the PEGylated protein can be challenging, particularly when the PEG molecule is large.[4]
Ion-Exchange HPLC (IEX-HPLC)
IEX-HPLC separates molecules based on their net surface charge. The attachment of PEG chains can shield the charged residues on the protein surface, altering its overall charge and allowing for separation from the native protein. IEX-HPLC is particularly useful for separating isoforms with different degrees of PEGylation and positional isomers where the PEG attachment site affects the surface charge.[][6][7]
Advantages:
-
Excellent for separating species with different degrees of PEGylation.[6][7]
-
Can resolve positional isomers that exhibit charge differences.[]
-
High loading capacity.
Limitations:
-
Resolution can be dependent on the buffer pH and ionic strength.
-
Method development can be more complex compared to SEC-HPLC.
Alternative Methods for Purity Analysis
While HPLC is a dominant technique, other methods offer complementary information and can be valuable for a comprehensive analysis of PEGylated protein purity.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight under denaturing conditions. PEGylated proteins migrate slower than their non-PEGylated counterparts due to the increased mass.
Advantages:
-
Simple, widely available, and cost-effective.
-
Provides a good visual assessment of the presence of different species.
Limitations:
-
Bands of PEGylated proteins can be broad and smeared due to the interaction between PEG and SDS.[3]
-
Lower resolution and quantitative accuracy compared to HPLC.
-
May not accurately reflect the molecular weight of PEGylated proteins.
Native Polyacrylamide Gel Electrophoresis (Native PAGE)
Native PAGE separates proteins in their native, folded state based on a combination of size, shape, and charge. This technique avoids the issues of PEG-SDS interaction seen in SDS-PAGE.
Advantages:
-
Provides better resolution for PEGylated proteins compared to SDS-PAGE.[3]
-
Maintains the native conformation of the protein.
Limitations:
-
Separation is based on multiple factors, which can make interpretation more complex.
-
Lower throughput and quantitative capability compared to HPLC.
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight of molecules with high accuracy. When coupled with liquid chromatography (LC-MS), it can provide detailed information about the degree of PEGylation and identify the sites of PEG attachment.[8]
Advantages:
-
Provides precise mass information, confirming the identity and degree of PEGylation.[8]
-
Can identify the specific sites of PEGylation.
-
Highly sensitive and specific.
Limitations:
-
The polydispersity of PEG can complicate the mass spectra.[8]
-
Requires specialized equipment and expertise.
-
Quantification can be challenging without appropriate standards.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of HPLC and its alternatives for the analysis of PEGylated protein purity, based on available data.
| Analytical Method | Parameter | Typical Value | Protein and PEG Size (if specified) |
| RP-HPLC | Resolution | 0.93 (native vs. mono-PEGylated), 1.92 (mono- vs. di-PEGylated)[9] | Lysozyme |
| LOD/LOQ | - | - | |
| Accuracy/Precision | - | - | |
| SEC-HPLC | Resolution | 1.7 (free PEG vs. PEG-conjugate), 2.0 (free PEG vs. non-PEGylated protein)[4] | - |
| LOD/LOQ | LOD: 3.125 µg/mL, LOQ: 12.5 µg/mL[2] | PEG GCSF (39 kDa total MW) | |
| Accuracy/Precision | Recovery: 78%-120%; RSD for precision: ≤2.9%[4] | - | |
| IEX-HPLC | Resolution | Capable of resolving >25 isomers[6] | Lysozyme with branched PEG |
| LOD/LOQ | - | - | |
| Accuracy/Precision | - | - | |
| Native PAGE | Resolution | Better resolution than SDS-PAGE[3] | Human Serum Albumin with PEG 5000, 10000, and 20000 |
| LOD/LOQ | - | - | |
| Accuracy/Precision | Semi-quantitative | - |
Note: The performance of each method is highly dependent on the specific protein, PEG size and characteristics, and the experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This protocol is a general guideline for the analysis of PEGylated proteins using RP-HPLC.[1]
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C4 or C18 reversed-phase column (e.g., Jupiter 300 5 µm C18, 150 x 4.6 mm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.085% TFA in 90% acetonitrile.[1]
-
Gradient: A linear gradient from 20% to 65% B over 25 minutes is a good starting point.[1]
-
Flow Rate: 1 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Detection: UV at 220 nm or 280 nm.[1]
-
Injection Volume: 10-15 µg of protein.[1]
-
-
Data Analysis:
-
Integrate the peak areas of the native protein, PEGylated species, and any impurities.
-
Calculate the purity of the PEGylated protein as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Size-Exclusion HPLC (SEC-HPLC)
This protocol provides a general procedure for analyzing PEGylated proteins by SEC-HPLC.[2]
-
Sample Preparation:
-
Dilute the PEGylated protein sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Size-exclusion column suitable for the molecular weight range of the protein and its PEGylated forms (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm).[2]
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as 100 mM sodium phosphate, pH 6.8.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates, the main PEGylated protein, and the native protein.
-
Calculate the percentage of each species to determine the purity and aggregate content.
-
Protocol 3: Ion-Exchange HPLC (IEX-HPLC)
The following is a general protocol for IEX-HPLC analysis of PEGylated proteins.[6]
-
Sample Preparation:
-
Desalt the protein sample into the initial mobile phase buffer.
-
Adjust the protein concentration to approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: Strong or weak cation or anion exchange column, depending on the protein's pI and the desired separation.
-
Mobile Phase A (Binding Buffer): Low ionic strength buffer, e.g., 20 mM MES, pH 6.0.
-
Mobile Phase B (Elution Buffer): High ionic strength buffer, e.g., 20 mM MES, 1 M NaCl, pH 6.0.
-
Gradient: A linear gradient from 0% to 100% B over 30-60 minutes.
-
Flow Rate: 1 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Injection Volume: 20-50 µL.
-
-
Data Analysis:
-
Separate and quantify the different charged species, including the native protein and various PEGylated isoforms.
-
Assess purity based on the relative peak areas.
-
Protocol 4: Native Polyacrylamide Gel Electrophoresis (Native PAGE)
This protocol outlines the general steps for performing Native PAGE.[10][11]
-
Gel Preparation:
-
Prepare a polyacrylamide gel of an appropriate percentage (e.g., 4-15% gradient) without SDS.
-
-
Sample Preparation:
-
Mix the protein sample with a native sample buffer (containing glycerol (B35011) and a tracking dye, but no SDS or reducing agents). Do not heat the sample.[11]
-
-
Electrophoresis:
-
Load the samples and a native protein molecular weight marker onto the gel.
-
Run the gel in a native running buffer (without SDS) at a constant voltage until the dye front reaches the bottom of the gel. It is recommended to run the gel on ice to prevent protein degradation.[11]
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a silver stain.
-
Destain the gel and visualize the protein bands.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships of the discussed analytical methods.
Caption: Experimental workflow for PEGylated protein purity analysis.
Caption: Logical relationships of analytical methods for PEGylated proteins.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Principle and Protocol of Native-PAGE - Creative BioMart [creativebiomart.net]
- 11. Native-PAGE [assay-protocol.com]
Navigating the Maze of PEGylation: A Comparative Guide to Validating Protein Modification Sites via Peptide Mapping
For researchers, scientists, and drug development professionals, confirming the precise location of Polyethylene Glycol (PEG) attachment on a therapeutic protein is a critical step in ensuring product consistency, efficacy, and safety. Peptide mapping has emerged as a cornerstone technique for this validation. This guide provides an objective comparison of methodologies, supported by experimental data, to aid in the selection and implementation of the most suitable approach for your research needs.
The fundamental principle behind using peptide mapping to validate PEGylation sites lies in the comparative analysis of the peptide fragments generated from the enzymatic digestion of both the PEGylated and the unmodified (native) protein. By identifying the peptides that exhibit a mass shift corresponding to the attached PEG moiety, the exact location of the modification can be pinpointed. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the primary analytical tool for this purpose.
Comparative Analysis of Methodologies
The two most common mass spectrometry techniques employed for analyzing PEGylated peptides are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS).
| Feature | MALDI-TOF MS | LC-MS/MS (ESI) |
| Principle | Analyzes the mass-to-charge ratio of ions generated by laser desorption from a solid matrix. | Analyzes the mass-to-charge ratio of ions generated by electrospray ionization of a liquid sample, with the capability of fragmenting selected ions for sequencing. |
| Sample Throughput | High | Moderate |
| Data Complexity | Simpler spectra, often showing the intact PEGylated peptide. | More complex spectra due to multiple charge states and fragmentation, but provides more detailed structural information. |
| Quantitative Capability | Generally considered less quantitative. | Can provide relative and absolute quantification of PEGylation site occupancy.[1] |
| Automation | Less amenable to full automation. | Highly automatable workflow.[1] |
| Strengths | Rapid analysis, good for confirming the presence of PEGylated peptides and determining the degree of PEGylation.[1] | High sensitivity, provides sequence information for unambiguous site identification, and is suitable for complex mixtures. |
| Limitations | Can be challenging for complex mixtures of PEGylated isomers.[2] | The polydispersity of PEG can complicate the ESI-MS spectrum.[1] |
Key Findings from a Study on PEGylated Recombinant Human Growth Hormone (PEG-rhGH):
A study utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) followed by MALDI-TOF MS successfully identified five major PEGylation sites on recombinant human growth hormone (rhGH). The methodology involved comparing the peptide maps of the PEGylated and unmodified rhGH. The modified peptides were identified by their altered retention times and increased mass.[3]
| Identified PEGylated Peptide | Amino Acid Residue of PEGylation |
| T1 | N-terminus |
| T4 | Lysine 38 |
| T13 | Lysine 140 |
| T14 | Lysine 145 |
| T15 | Lysine 158 |
This study demonstrates the utility of a straightforward peptide mapping approach to successfully identify multiple sites of PEGylation.[3]
Detailed Experimental Protocol: Peptide Mapping of a PEGylated Protein using LC-MS/MS
This protocol provides a general framework for the validation of PEGylation sites. Optimization will be required based on the specific protein and PEG characteristics.
1. Protein Sample Preparation:
-
Quantification: Accurately determine the concentration of both the PEGylated and the native protein samples.
-
Denaturation, Reduction, and Alkylation:
-
To approximately 100 µg of each protein, add a denaturing agent such as 8 M Guanidine-HCl or Urea.
-
Add a reducing agent, typically 10 mM Dithiothreitol (DTT), and incubate at 37-56°C for 1 hour to break disulfide bonds.
-
Alkylate the free sulfhydryl groups by adding an alkylating agent, such as 55 mM Iodoacetamide (IAA), and incubate in the dark at room temperature for 30-60 minutes. This prevents the reformation of disulfide bonds.
-
Quench the alkylation reaction, if necessary, with an excess of a thiol-containing reagent like DTT or cysteine.
-
-
Buffer Exchange: Remove the denaturing, reducing, and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using methods like dialysis or size-exclusion chromatography.
2. Enzymatic Digestion:
-
Add a protease, most commonly sequencing-grade trypsin, to the protein solution. A typical enzyme-to-substrate ratio is 1:20 to 1:50 (w/w).
-
Incubate the digestion mixture at 37°C for 4 to 18 hours. The optimal digestion time should be determined empirically.
-
Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA), to a final concentration of 0.1-1%.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the digested peptide mixture onto a reverse-phase HPLC column (e.g., a C18 column).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).
-
-
Mass Spectrometry:
-
The eluent from the HPLC is introduced into the electrospray ionization source of the mass spectrometer.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode. This involves a full MS scan to detect the peptide ions, followed by MS/MS scans of the most intense precursor ions to generate fragmentation data for peptide identification.
-
4. Data Analysis:
-
Utilize specialized proteomics software to analyze the raw MS and MS/MS data.
-
Database Searching: Search the fragmentation data against a protein sequence database containing the sequence of the target protein. The search parameters should include the specific protease used, potential modifications (including the mass of the PEG moiety and any alkylation modifications), and mass tolerances for precursor and fragment ions.
-
Comparative Analysis: Compare the identified peptides from the PEGylated and native protein digests. Peptides present in the PEGylated sample with a mass increase corresponding to the PEG chain, and which are absent or reduced in the native sample, are indicative of PEGylation sites.
-
Software Tools: Several software packages are available for analyzing peptide mapping data. For example, the Biologics Explorer software from SCIEX offers workflow templates for peptide mapping that can aid in the identification of post-translational modifications, including PEGylation.
Visualizing the Workflow and Logic
Conclusion
Peptide mapping is an indispensable and robust method for the validation of PEGylation sites on therapeutic proteins. While MALDI-TOF MS offers a rapid, high-throughput approach for initial characterization, LC-MS/MS provides a more detailed and quantitative analysis, enabling unambiguous site identification. The choice of methodology will depend on the specific analytical needs, available instrumentation, and the complexity of the PEGylated protein. By following a well-optimized experimental protocol and employing appropriate data analysis strategies, researchers can confidently and accurately characterize their PEGylated biotherapeutics.
References
Navigating In Vivo Stability: A Comparative Guide to m-PEG1000-CH2COOH Linkages
For researchers, scientists, and drug development professionals, the in vivo stability of linker chemistries is a critical determinant of a therapeutic's pharmacokinetic profile and overall efficacy. This guide provides an objective comparison of the in vivo stability of m-PEG1000-CH2COOH linkages against common alternatives, supported by experimental data and detailed methodologies.
The this compound linkage, characterized by a carboxymethyl ether bond, is often favored for its presumed high stability. Understanding how this stability translates to a biological environment is paramount for predicting a drug conjugate's behavior, including its circulation half-life and potential for premature cleavage.
Comparative In Vivo Stability of PEG Linkages
The in vivo stability of a PEG-drug linkage is influenced by its susceptibility to hydrolysis and enzymatic degradation. Generally, ether linkages, such as the one found in this compound, are considered more stable than ester linkages.[1][2][3][4] Amide and urethane (B1682113) bonds also exhibit high stability.[2][5]
While direct head-to-head in vivo quantitative data for this compound versus other linkers is not extensively published in a consolidated manner, the general principles of chemical stability provide a strong indication of their relative in vivo performance. The ether bond in the carboxymethyl linkage is resistant to hydrolysis under physiological conditions, a significant advantage over ester bonds which are prone to cleavage by esterase enzymes present in plasma.[1][2][3][4]
| Linkage Type | Bond | General In Vivo Stability | Primary Cleavage Mechanism |
| Carboxymethyl Ether | R-O-CH₂-COOH | High | Minimal; resistant to hydrolysis and enzymatic degradation. |
| Ester | R-C(=O)-O-R' | Low to Moderate | Susceptible to enzymatic hydrolysis by esterases.[1][3][4] |
| Amide | R-C(=O)-NH-R' | High | Generally stable; can be cleaved by specific proteases if part of a peptide sequence.[2] |
| Urethane (Carbamate) | R-O-C(=O)-NH-R' | High | More stable to hydrolysis than esters.[5] |
Experimental Protocol for Assessing In Vivo Stability
A robust assessment of in vivo linker stability involves a pharmacokinetic study in a relevant animal model, typically rodents.[6][7][8] The following protocol outlines a standard procedure for evaluating the in vivo stability of a PEGylated small molecule drug.
I. Animal Model and Dosing
-
Animal Model: Male BALB/c mice (6-8 weeks old) are commonly used.[8][9]
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study.
-
Grouping: Animals are divided into groups for each time point to be sampled.
-
Dosing: The PEGylated drug is administered via intravenous (IV) injection, typically through the tail vein. The dosage will depend on the specific drug conjugate.
II. Blood Sampling
-
Time Points: Blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) to capture the distribution and elimination phases.
-
Collection Method: Serial blood samples can be collected from a single mouse via submandibular or saphenous vein puncture for early time points, and a terminal sample via cardiac puncture under anesthesia.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
III. Sample Preparation for Analysis
-
Protein Precipitation: To remove plasma proteins, an organic solvent like acetonitrile (B52724) is added to the plasma samples.
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed to isolate the PEGylated drug from other plasma components.
-
Reconstitution: The extracted samples are dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
IV. Quantification by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for quantification.[10][11][12]
-
Chromatographic Separation: The PEGylated drug is separated from its potential metabolites and other endogenous compounds on a suitable HPLC column (e.g., C18).
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent PEGylated drug and any cleaved drug or PEG moiety.
-
Data Analysis: The concentration of the PEGylated drug in plasma at each time point is determined by comparing its response to a standard curve. Pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) are then calculated.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the in vivo stability of PEGylated compounds.
Logical Framework for Linker Selection
The choice of a PEG linker is a critical decision in drug development, balancing stability, drug release kinetics, and manufacturing complexity. The following diagram outlines the logical considerations for selecting an appropriate linker.
References
- 1. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vivo and in silico investigations of the pegylated gold nanoparticle treatment of amyotrophic lateral sclerosis in mice - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Surface PEGylation: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals navigating the complexities of surface modification, the precise quantification of polyethylene (B3416737) glycol (PEG) layers is paramount for ensuring the efficacy, safety, and batch-to-batch consistency of their products. This guide provides an objective comparison of key analytical techniques used to measure PEGylation on various surfaces, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The process of attaching PEG chains to a surface, known as PEGylation, is a widely adopted strategy to improve the biocompatibility of materials, reduce non-specific protein adsorption, and enhance the in vivo circulation time of nanoparticles and drug delivery systems.[1] The density, conformation, and thickness of the PEG layer are critical parameters that dictate its performance.[2][3] Therefore, accurate and reliable quantification of surface-grafted PEG is a critical step in the development and quality control of PEGylated materials.
This guide delves into the principles, applications, and comparative performance of the most common analytical techniques for quantifying surface PEGylation.
Comparative Overview of Analytical Techniques
A variety of analytical methods can be employed to characterize PEGylated surfaces, each with its own set of advantages and limitations. The choice of technique often depends on the nature of the substrate, the desired quantitative information (e.g., layer thickness, grafting density, or total mass), and the available instrumentation. The following table summarizes the key quantitative parameters and typical performance characteristics of these techniques.
| Technique | Principle | Key Quantitative Output(s) | Typical Substrates | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of atoms on a surface. | Elemental composition (C, O), presence of C-O bonds, PEG layer thickness (from attenuation of substrate signal).[4][5] | Solid, flat surfaces (e.g., silicon wafers, gold), nanoparticles.[2] | Surface sensitive (top few nanometers), provides chemical state information. | Requires high vacuum, potential for sample damage, quantification of thickness can be complex.[2] |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface. | PEG layer thickness.[6] | Optically flat, reflective surfaces (e.g., silicon wafers, gold). | Highly sensitive to sub-nanometer thickness changes, non-destructive.[7] | Requires a model for data fitting, limited to flat surfaces. |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over a surface to create a topographical image. | Surface roughness, visualization of PEG domains, force-distance curves provide insights into polymer conformation.[8] | Wide range of solid surfaces. | High-resolution imaging, can be performed in liquid environments.[9] | Tip-sample interactions can be complex, quantification of grafting density is indirect. |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Measures changes in the resonance frequency and energy dissipation of an oscillating quartz crystal. | Adsorbed mass (including hydrodynamically coupled solvent), viscoelastic properties of the PEG layer.[10][11] | QCM-D sensors (e.g., gold, silica). | Real-time monitoring of PEGylation process, provides information on layer hydration and conformation.[12][13] | Indirect measurement of mass, sensitive to temperature and viscosity changes. |
| Fluorescence Spectroscopy | Measures the fluorescence emission from fluorescently labeled PEG molecules. | Surface density of PEG (if a calibration curve is used).[14] | Various surfaces, including nanoparticles. | High sensitivity. | Requires fluorescent labeling of PEG, potential for dye quenching or bleaching. |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies components of a mixture. | Amount of PEG cleaved from the surface.[4][15] | Surfaces from which PEG can be quantitatively cleaved. | Highly quantitative, can distinguish between different PEG species.[16] | Destructive to the sample, requires a method for PEG cleavage. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Distinguishes between free and grafted PEG to determine grafting density. | Nanoparticles in dispersion. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to other techniques, requires specialized equipment. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Total mass of PEG on a surface.[2] | Materials that can be heated, including nanoparticles. | Direct measurement of mass. | Destructive to the sample, may not distinguish between PEG and other organic components.[2] |
Experimental Protocols
Detailed methodologies for several key techniques are provided below to illustrate the practical aspects of their application in quantifying surface PEGylation.
X-ray Photoelectron Spectroscopy (XPS) for PEG Grafting Density
Objective: To determine the elemental composition and estimate the grafting density of PEG on a silicon surface.
Methodology:
-
Sample Preparation: A PEGylated silicon wafer is carefully mounted on the XPS sample holder using double-sided, vacuum-compatible tape.
-
Instrument Setup: The analysis is performed in an XPS instrument equipped with a monochromatic Al Kα X-ray source. The analysis chamber is evacuated to ultra-high vacuum conditions (<10⁻⁸ Torr).
-
Survey Scan: A wide energy range survey scan (e.g., 0-1100 eV) is acquired to identify the elements present on the surface.
-
High-Resolution Scans: High-resolution scans are obtained for the C 1s, O 1s, and Si 2p regions to determine the chemical states of these elements. The C 1s spectrum is of particular interest as it will show a component corresponding to the C-O bonds of the PEG backbone, typically around 286.5 eV.
-
Data Analysis: The areas of the high-resolution peaks are determined and corrected for their respective relative sensitivity factors to obtain the atomic concentrations of each element. The grafting density can be estimated from the ratio of the C-O component in the C 1s spectrum to the Si 2p signal from the underlying substrate, taking into account the attenuation of the Si 2p photoelectrons by the PEG overlayer.[4]
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Polymer Surfaces | Interface Characterization | EAG Laboratories [eag.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biolinchina.com [biolinchina.com]
- 13. biolinscientific.com [biolinscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Evaluating PEGylated Protein Binding Affinity
For researchers, scientists, and drug development professionals, understanding the binding affinity of PEGylated proteins is crucial for assessing their therapeutic efficacy and mechanism of action. This guide provides a comprehensive comparison of four widely used techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).
The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. However, PEGylation can also impact a protein's binding affinity for its target. Therefore, accurate and robust methods for quantifying these interactions are essential. This guide offers a side-by-side comparison of the leading analytical techniques, complete with experimental protocols and data presentation, to aid in selecting the most appropriate method for your research needs.
Comparative Analysis of Key Techniques
Each method for evaluating binding affinity has its own set of advantages and limitations. The choice of technique often depends on the specific characteristics of the interacting molecules, the desired throughput, and the type of data required (kinetic, thermodynamic, or equilibrium).
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Principle | Change in refractive index upon binding to a sensor surface.[1][2][3] | Change in the interference pattern of light reflected from a biosensor tip upon binding.[4] | Measures the heat change associated with a binding event in solution.[5] | Measures the movement of molecules along a microscopic temperature gradient, which changes upon binding.[6][7] |
| Labeling Requirement | Label-free.[1] | Label-free.[8] | Label-free. | Requires one binding partner to be fluorescently labeled (or have intrinsic fluorescence).[7][9] |
| Immobilization | One binding partner is immobilized on a sensor chip.[1][2] | One binding partner is immobilized on a biosensor tip.[4] | Both binding partners are in solution.[10] | Both binding partners are in solution.[9][10] |
| Throughput | Moderate (depends on the instrument).[11] | High (suitable for 96- or 384-well plates).[12] | Low to moderate.[8][13] | High (capillary-based format).[14] |
| Sample Consumption | Low to moderate.[11] | Low.[15] | High.[8] | Very low.[7][9] |
| Data Output | Kinetics (k_a, k_d), Affinity (K_D), Stoichiometry, Thermodynamics (ΔH, ΔS with temperature variation).[2][11] | Kinetics (k_a, k_d), Affinity (K_D).[4][16] | Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[17] | Affinity (K_D).[6][18] |
| Affinity Range | pM to mM.[11] | pM to mM. | nM to mM. | pM to mM.[10] |
Quantitative Data Summary
The following table presents typical quantitative data that can be obtained from each technique for a hypothetical PEGylated protein interacting with its target.
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Association Rate (k_a) | 1 x 10⁵ M⁻¹s⁻¹ | 1.2 x 10⁵ M⁻¹s⁻¹ | Not directly measured | Not directly measured |
| Dissociation Rate (k_d) | 5 x 10⁻⁴ s⁻¹ | 6 x 10⁻⁴ s⁻¹ | Not directly measured | Not directly measured |
| Dissociation Constant (K_D) | 5 nM | 5 nM | 8 nM | 10 nM |
| Stoichiometry (n) | 1:1 | N/A | 1.05 | N/A |
| Enthalpy (ΔH) | -10 kcal/mol | N/A | -12 kcal/mol | N/A |
| Entropy (ΔS) | 5 cal/mol·K | N/A | 3 cal/mol·K | N/A |
Experimental Protocols & Workflows
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for each technique, which should be optimized for the specific PEGylated protein and its binding partner.
Surface Plasmon Resonance (SPR)
SPR measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface where one of the interactants (the ligand) is immobilized.[1][2][3]
Experimental Protocol:
-
Sensor Chip Selection and Preparation: Choose a sensor chip compatible with the ligand (e.g., CM5 chip for amine coupling).[1] Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: Inject the ligand solution over the activated sensor surface to allow for covalent coupling. The desired immobilization level should be determined empirically.
-
Blocking: Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active esters on the surface.
-
Analyte Injection: Inject a series of concentrations of the analyte (the PEGylated protein or its binding partner) over the sensor surface. A buffer-only injection serves as a control.
-
Dissociation: Flow buffer over the sensor chip to monitor the dissociation of the analyte from the immobilized ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte, preparing the surface for the next injection cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a and k_d) and the dissociation constant (K_D).[19]
SPR Experimental Workflow
Bio-Layer Interferometry (BLI)
BLI is an optical biosensing technique that measures biomolecular interactions by analyzing the interference pattern of white light reflected from the tip of a biosensor.[4]
Experimental Protocol:
-
Biosensor Hydration: Hydrate the biosensors in the assay buffer for at least 10 minutes.[15]
-
Plate Setup: Prepare a 96-well or 384-well plate with the necessary reagents: assay buffer, ligand solution, analyte solutions at various concentrations, and regeneration solution (if needed).[4]
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing assay buffer.[4][20]
-
Ligand Immobilization: Move the biosensors to wells containing the ligand solution to allow for its capture onto the biosensor tip.
-
Second Baseline: Transfer the biosensors back to buffer-containing wells to establish a new baseline after ligand immobilization.[4][20]
-
Association: Move the biosensors to wells containing different concentrations of the analyte to monitor the association phase.[16][20]
-
Dissociation: Transfer the biosensors to buffer-containing wells to measure the dissociation of the analyte.[16][20]
-
Data Analysis: Analyze the resulting sensorgrams by fitting the association and dissociation curves to a suitable binding model to obtain k_a, k_d, and K_D.[15]
BLI Experimental Workflow
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5]
Experimental Protocol:
-
Sample Preparation: Prepare the PEGylated protein and its binding partner in the same, extensively dialyzed buffer to minimize heats of dilution. Degas the samples.
-
Instrument Setup: Thoroughly clean the sample and reference cells. Load the macromolecule (e.g., the non-PEGylated protein) into the sample cell and the ligand (e.g., the PEGylated protein) into the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the sample cell while maintaining a constant temperature.
-
Control Experiments: Conduct control titrations by injecting the ligand into the buffer and injecting buffer into the macromolecule solution to determine the heats of dilution.
-
Data Analysis: Integrate the heat flow peaks for each injection and subtract the heats of dilution. Plot the resulting heat change per mole of injectant against the molar ratio of the interactants. Fit the data to a suitable binding model to determine the K_D, stoichiometry (n), and enthalpy (ΔH).[21][22] The entropy (ΔS) can then be calculated.
ITC Experimental Workflow
Microscale Thermophoresis (MST)
MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon a change in size, charge, or hydration shell of the molecule during binding.[6][7]
Experimental Protocol:
-
Labeling: Covalently label one of the binding partners with a fluorescent dye. If one of the proteins has sufficient intrinsic tryptophan fluorescence, labeling may not be necessary.
-
Sample Preparation: Prepare a serial dilution of the unlabeled binding partner. Mix each dilution with a constant concentration of the fluorescently labeled partner.
-
Capillary Loading: Load the samples into hydrophilic or hydrophobic capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a temperature gradient, and the fluorescence in the capillary is monitored over time.
-
Data Analysis: Analyze the change in fluorescence (thermophoresis) as a function of the concentration of the unlabeled ligand. Fit the resulting binding curve to determine the dissociation constant (K_D).[23]
MST Experimental Workflow
References
- 1. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 11. xantec.com [xantec.com]
- 12. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 13. Workflow Solutions: Choosing the Right ITC Binding Experiment - TA Instruments [tainstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. gatorbio.com [gatorbio.com]
- 16. sartorius.com [sartorius.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Binding Affinity Measurement by MST - CD BioSciences [cd-biophysics.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. tainstruments.com [tainstruments.com]
- 22. cif.iastate.edu [cif.iastate.edu]
- 23. On the acquisition and analysis of microscale thermophoresis data - PMC [pmc.ncbi.nlm.nih.gov]
Linear vs. Branched PEG for Bioconjugation: A Comparative Performance Review
For researchers, scientists, and drug development professionals, the choice between linear and branched polyethylene (B3416737) glycol (PEG) for bioconjugation is a critical decision that can significantly impact the efficacy, stability, and safety of a therapeutic molecule. This guide provides an objective comparison of the performance of linear and branched PEG architectures in bioconjugation, supported by experimental data and detailed methodologies.
Executive Summary
The architecture of a PEG polymer—either a single, straight chain (linear) or a structure with multiple PEG chains radiating from a central core (branched)—profoundly influences the physicochemical and biological properties of the resulting bioconjugate. Branched PEGs generally offer a larger hydrodynamic volume and more effective shielding of the conjugated molecule, which can lead to enhanced stability, reduced immunogenicity, and prolonged circulation half-life compared to their linear counterparts of similar molecular weight. However, the increased steric hindrance of branched structures can sometimes negatively impact the biological activity of the conjugated molecule. The optimal choice between linear and branched PEG is therefore highly dependent on the specific application and the desired therapeutic outcome.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies, offering a direct comparison between linear and branched PEG performance in key areas of bioconjugation.
| Parameter | Linear PEG Conjugate | Branched PEG Conjugate | Biomolecule | Key Findings |
| In Vitro Cytotoxicity (IC50) | 4.94 nM | 31.9 nM (4 kDa PEG), 111.3 nM (10 kDa PEG) | Affibody-MMAE Conjugate | Direct conjugation (no PEG) showed the highest cytotoxicity. Longer PEG chains, particularly branched ones, reduced cytotoxic activity due to potential steric hindrance.[1] |
| Pharmacokinetics (Half-life) | Standard half-life | 2.5-fold increase (4 kDa PEG), 11.2-fold increase (10 kDa PEG) | Affibody-MMAE Conjugate | Branched PEG significantly prolongs the circulation half-life of the bioconjugate in a size-dependent manner.[1] |
| Pharmacokinetics (Clearance) | Higher Clearance | Lower Clearance | TNF Nanobody | Branched PEG conjugates (2x20 kDa and 4x10 kDa) exhibited superior pharmacokinetic profiles with lower clearance compared to a linear 40 kDa PEG conjugate.[2] |
| Stability (Conformational) | Stabilizing or destabilizing depending on attachment site | More pronounced effect (more stabilizing or more destabilizing) | WW domain (a small protein) | Branched PEG generally has a more significant impact on the conformational stability of the protein compared to linear PEG of a similar size.[3] |
| Hydrodynamic Volume | Smaller hydrodynamic radius | Larger hydrodynamic radius | α-lactalbumin and bovine serum albumin | While it was initially thought that branched PEGs create a larger hydrodynamic volume, a study found no significant difference in the viscosity radii of proteins conjugated with linear and branched PEGs of the same total molecular weight.[4][5] This suggests that the extended in vivo half-life of branched PEG-proteins may not be solely due to size differences. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol describes a general procedure for conjugating PEG-NHS esters to primary amines (e.g., lysine (B10760008) residues) on a protein. This method is applicable to both linear and branched PEG-NHS derivatives.[6][7][8][9][10]
Materials:
-
Protein to be PEGylated
-
Linear or Branched PEG-NHS Ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may vary depending on the protein.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 5-15 minutes.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and determine the degree of PEGylation.
Protocol 2: Thiol-Reactive PEGylation using Maleimides
This protocol outlines the conjugation of PEG-maleimide derivatives to free sulfhydryl groups (e.g., cysteine residues) on a protein. This method is suitable for both linear and branched PEG-maleimides.[11][12][13][14]
Materials:
-
Protein with available sulfhydryl groups
-
Linear or Branched PEG-Maleimide
-
Thiol-free buffer (e.g., PBS with EDTA), pH 6.5-7.5
-
Reducing agent (if disulfides need to be reduced), e.g., TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching reagent (e.g., 2-mercaptoethanol (B42355) or L-cysteine)
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free buffer. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent before proceeding.
-
PEG-Maleimide Preparation: Dissolve the PEG-maleimide in the reaction buffer immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of sulfhydryl groups.
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding a quenching reagent in slight excess.
-
Purification: Purify the PEGylated protein using dialysis or size-exclusion chromatography.
-
Characterization: Confirm PEGylation and assess the purity of the conjugate using SDS-PAGE and other analytical techniques.
Mandatory Visualization
Molecular Architectures of Linear and Branched PEG
Caption: Structural comparison of linear and branched PEG molecules.
General Bioconjugation Workflow
Caption: A typical experimental workflow for bioconjugation.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. encapsula.com [encapsula.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of m-PEG1000-CH2COOH: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe and compliant disposal of m-PEG1000-CH2COOH, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or aerosols.[2] In case of accidental contact, flush the affected skin or eyes with copious amounts of water and seek medical attention if irritation persists.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds, compiled from various safety data sheets.
| Property | Value | Source |
| Molecular Weight | ~1000 g/mol | [3] |
| Appearance | White to off-white solid/waxy solid | |
| Solubility | Soluble in water and many organic solvents | [4] |
| pH (aqueous solution) | Acidic (due to carboxylic acid group) | N/A |
| LD50 (Oral, Rat) for PEG 1000 | > 32 g/kg | [5] |
Disposal Procedures
The appropriate disposal method for this compound is contingent on its concentration and whether it is mixed with other hazardous chemicals. Polyethylene glycol (PEG) itself is considered biodegradable and not hazardous waste.[1] However, the presence of the carboxylic acid functional group necessitates careful consideration.
Experimental Protocol: Neutralization of Dilute this compound Solutions
For dilute aqueous solutions (<10%) of this compound that are not contaminated with other hazardous materials, neutralization followed by drain disposal may be permissible, subject to local regulations.
Materials:
-
Dilute this compound solution
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., 1M Sodium Hydroxide)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Place the beaker containing the dilute this compound solution on a stir plate in a fume hood.
-
Begin stirring the solution.
-
Slowly add small portions of sodium bicarbonate to the solution. Be cautious as this may cause foaming due to the release of carbon dioxide gas.
-
Continuously monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).
-
Once neutralized, the solution can typically be disposed of down the sanitary sewer with a large volume of running water (at least a 100-fold excess).[6] Always confirm that this practice is in compliance with your institution's and local wastewater regulations.
Protocol: Collection of Concentrated or Contaminated this compound Waste
For concentrated this compound, or solutions mixed with other hazardous chemicals, the waste must be collected and disposed of through a licensed chemical waste contractor.
Materials:
-
Compatible chemical waste container (e.g., high-density polyethylene)
-
Hazardous waste label
-
Funnel (if necessary)
-
Appropriate PPE
Procedure:
-
Select a chemically compatible waste container that is in good condition and has a secure, leak-proof lid.[7]
-
Affix a properly filled-out hazardous waste label to the container before adding any waste. The label should include the chemical name ("this compound" and any other components), concentration, and hazard information.
-
Carefully transfer the waste into the container, using a funnel if necessary to prevent spills.
-
Keep the waste container securely closed at all times, except when adding waste.[8]
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[8]
-
Ensure that the waste is segregated from incompatible materials.[4]
-
Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Operational Guide for Handling m-PEG1000-CH2COOH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling m-PEG1000-CH2COOH. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the safety data for polyethylene (B3416737) glycol (PEG) 1000, a closely related compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile rubber (>0.11 mm thickness) or butyl rubber (0.7 mm thickness).[2][3] | To prevent direct skin contact and potential irritation.[4] |
| Body Protection | Lab coat, apron, or other protective clothing to prevent skin exposure.[1] | To protect skin from accidental spills and contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1] A P1 particulate filter respirator is recommended if dust is generated.[5] | To prevent inhalation of dust particles, especially when handling the powdered form. |
Hazard Identification and Toxicological Data
While this compound is not classified as a hazardous substance, it may cause mild irritation upon contact with eyes or skin.[4] The toxicological data for PEG 1000 provides a baseline for understanding its low toxicity profile.
| Toxicological Data (for PEG 1000) | Value | Species |
| Oral LD50 | 32,000 mg/kg | Rat |
| Dermal LD50 | >20,000 mg/kg | Rabbit |
| Intraperitoneal LD50 | 15,570 mg/kg | Rat |
| Eye Irritation | 500mg/24h - Mild | Rabbit |
Data sourced from various safety data sheets for PEG 1000.[4]
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is crucial for the safe handling of this compound from receipt to disposal.
Experimental Protocol for Handling:
-
Preparation : Before handling, ensure you are in a well-ventilated area. Put on all required PPE, including safety glasses, gloves, and a lab coat.
-
Handling Solid Form :
-
When weighing the powdered or solid form, do so carefully to avoid generating dust.[4]
-
Use a chemical fume hood if there is a risk of dust inhalation.
-
-
Dissolving :
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
Be aware that dissolving PEGs in water can generate a slight amount of heat.[6]
-
-
General Precautions :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Characterization : Although PEG 1000 is not considered hazardous, any contamination with other chemicals may alter the waste's properties and require different disposal procedures.[4]
-
Solid Waste :
-
Liquid Waste :
-
Collect solutions containing this compound in a designated, labeled waste container.
-
Do not pour solutions down the drain unless permitted by local regulations.[4]
-
-
Container Disposal :
-
Dispose of empty containers in accordance with local, state, and federal regulations.
-
-
Regulatory Compliance : All waste must be handled and disposed of in accordance with all applicable local, state, and federal regulations.[4] Consult your institution's environmental health and safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
